molecular formula C6H6ClF2NO B2535435 4-Amino-2,3-difluorophenol hydrochloride CAS No. 1955553-21-5

4-Amino-2,3-difluorophenol hydrochloride

Cat. No.: B2535435
CAS No.: 1955553-21-5
M. Wt: 181.57
InChI Key: ZXWFKHLIQCZISQ-UHFFFAOYSA-N
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Description

4-Amino-2,3-difluorophenol hydrochloride (CAS 1955553-21-5) is a fine chemical building block with the molecular formula C6H6ClF2NO and a molecular weight of 181.57 g/mol . This compound belongs to a class of substituted anilines and fluorinated phenols, which are privileged structures in the development of active pharmaceutical ingredients (APIs). As a multifunctional intermediate, it incorporates a phenolic hydroxyl group, an aromatic amine, and two fluorine atoms on the benzene ring, providing distinct electronic properties and potential for hydrogen bonding. These features make it a valuable scaffold for medicinal chemistry, particularly in the synthesis of novel compounds for drug discovery programs . Fluorinated phenols and anilines are extensively used in the pharmaceutical industry; a primary example is para-aminophenol, a key precursor in the large-scale manufacturing of the common analgesic and antipyretic drug, paracetamol . The strategic introduction of fluorine atoms at the 2- and 3- positions of the phenol ring in this compound can be exploited to modulate the lipophilicity, metabolic stability, and bioavailability of candidate drug molecules. Researchers utilize this chemical in various applications, including the synthesis of complex molecules, as a precursor for functionalized polymers, and in material science research. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the available safety data for handling instructions .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2,3-difluorophenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO.ClH/c7-5-3(9)1-2-4(10)6(5)8;/h1-2,10H,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWFKHLIQCZISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)F)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955553-21-5
Record name 4-amino-2,3-difluorophenol hydrochloride
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Foundational & Exploratory

"4-Amino-2,3-difluorophenol hydrochloride" solubility data

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-2,3-difluorophenol hydrochloride (CAS 1955553-21-5) is a critical fluorinated building block utilized primarily in the synthesis of fluoroquinolone antibiotics and advanced agrochemicals.[1] Its utility is defined by the unique electronic properties of the vicinal fluorine atoms, which modulate the pKa and lipophilicity of the resulting pharmacophores.[1]

However, its handling is frequently complicated by the solubility differential between its stable hydrochloride salt form and its oxidation-prone free base.[1] This guide provides a definitive technical analysis of its solubility behavior, stability protocols, and experimental workflows for optimal processing.

Chemical Identity & Physicochemical Profile

Before addressing solubility, it is essential to distinguish the salt from the free base, as their solvation properties are diametrically opposed.[1]

PropertyHydrochloride Salt (Target)Free Base (Active Species)
CAS Number 1955553-21-5 163733-99-1
Formula C₆H₆ClF₂NOC₆H₅F₂NO
Molecular Weight 181.57 g/mol 145.11 g/mol
Physical State White to off-white crystalline solidPale solid (turns pink/brown on oxidation)
pKa (Predicted) ~3.5 (Anilinium), ~8.5 (Phenol)~4.1 (Aniline), ~8.8 (Phenol)
Primary Hazard Corrosive, HygroscopicAcute Tox, Irritant

Solubility Data Matrix

The following data categorizes solubility based on solvent polarity and dielectric constant. Note that quantitative values (mg/mL) can vary by batch purity and crystal polymorph; the designations below represent standard laboratory behavior for high-purity (>97%) samples.

Solvent Compatibility Table
Solvent ClassSolventSolubility RatingTechnical Notes
Polar Aprotic DMSO High (>100 mg/mL) Preferred solvent for stock solutions and biological assays.[1] Hygroscopic nature of DMSO can accelerate hydrolysis if not stored under Argon.[1]
Polar Aprotic DMF High (>50 mg/mL)Suitable alternative to DMSO for synthetic coupling reactions.[1]
Polar Protic Water Moderate to High Soluble due to ionic character.[1] Caution: High concentrations of Cl⁻ (e.g., saline) may reduce solubility via the Common Ion Effect.[1]
Polar Protic Methanol HighExcellent for transferring the compound or preparing dilute reaction mixtures.[1]
Polar Protic Ethanol ModerateSolubility decreases significantly at lower temperatures (used for crystallization).[1]
Organic (Polar) Ethyl Acetate Low / Insoluble The HCl salt is poorly soluble.[1] Crucial: Used to extract the Free Base after neutralization.[1]
Non-Polar DCM / Chloroform InsolubleThe salt will not dissolve.[1] Suspension only.
Non-Polar Hexane / Toluene InsolubleUsed as anti-solvents to precipitate the salt from methanolic solutions.[1]

Critical Experimental Protocols

As specific batch-to-batch solubility curves are rarely published for intermediate salts, the following protocols allow you to empirically validate solubility and handle the compound correctly in your specific workflow.

Protocol A: Empirical Solubility Determination (Visual Method)

Use this to determine the exact limit for your specific batch.[1]

  • Preparation: Weigh 10 mg of 4-Amino-2,3-difluorophenol HCl into a clear HPLC vial.

  • Titration: Add the target solvent (e.g., Water or PBS) in 100 µL increments at 25°C.[1]

  • Agitation: Vortex for 30 seconds after each addition. Sonication (35-40 kHz) may be used for 1 minute to break crystal lattice energy.[1]

  • Observation:

    • Clear Solution: Soluble.

    • Turbid/Particulate: Saturation point reached.[1]

  • Calculation:

    
    
    
Protocol B: Salt-to-Free Base Conversion (Extraction Workflow)

Essential for reactions requiring the nucleophilic amine.[1]

  • Dissolution: Dissolve the HCl salt in minimal Water (approx. 10 mL/g).[1]

  • Neutralization: Slowly add saturated NaHCO₃ or 1M NaOH at 0°C until pH reaches ~8-9.

    • Note: The solution will likely turn cloudy as the lipophilic free base precipitates.[1]

  • Extraction: Immediately extract 3x with Ethyl Acetate .

    • Why Ethyl Acetate? The free base partitions highly into EtOAc, leaving inorganic salts in the aqueous layer.[1]

  • Drying: Dry the organic layer over anhydrous Na₂SO₄.

  • Concentration: Evaporate solvent in vacuo. Use immediately —the free base oxidizes rapidly in air (turning pink/black).[1]

Visualization of Solubility Logic

The following diagrams illustrate the decision-making process for solvent selection and the chemical equilibrium involved.

Figure 1: Solvent Selection Decision Tree

Solubility_Workflow Start Start: 4-Amino-2,3-difluorophenol HCl Goal What is your Application? Start->Goal BioAssay Biological Assay / HTS Goal->BioAssay Synthesis Chemical Synthesis Goal->Synthesis Purification Purification / Analysis Goal->Purification DMSO Use DMSO (Stock >100mM) BioAssay->DMSO Standard Water Use Water/Buffer (Check pH stability) BioAssay->Water If DMSO sensitive Coupling Amide Coupling? Synthesis->Coupling Purification->DMSO Sample Diluent Purification->Water HPLC (Mobile Phase A) FreeBase Convert to Free Base (See Protocol B) Coupling->FreeBase Nucleophile needed DMF Use DMF or NMP Coupling->DMF Salt allowed EtOAc Extract with EtOAc FreeBase->EtOAc

Caption: Decision matrix for solvent selection based on downstream application (Assay vs. Synthesis).

Figure 2: Salt vs. Free Base Equilibrium

Equilibrium Salt HCl Salt Form (Water Soluble) (Stable Storage) Process Neutralization (pH > 8) Extraction (EtOAc) Salt->Process - HCl Base Free Base Form (Organic Soluble) (Oxidation Prone) Reverse Acidification (HCl) Precipitation Base->Reverse + HCl Process->Base Reverse->Salt

Caption: Chemical equilibrium demonstrating the solubility switch between aqueous (Salt) and organic (Base) phases.

Handling & Stability Guidelines

  • Storage: Store at -20°C under an inert atmosphere (Nitrogen or Argon). The compound is hygroscopic; moisture absorption can lead to hydrolysis or stoichiometry errors in weighing.[1]

  • Oxidation: The "4-Amino" group is electron-rich and susceptible to oxidation, especially in the presence of the "2,3-difluoro" electron-withdrawing groups which can stabilize radical intermediates.[1] If the white powder turns pink or brown , purification is required.[1]

  • Safety: This compound is a fluorinated phenol derivative.[1] It is corrosive to tissue and potentially toxic if swallowed.[1] Always handle in a fume hood with nitrile gloves.[1]

References

  • PubChem. (2025).[1][2] 4-Amino-2,3-difluorophenol | C6H5F2NO.[1][2][3] National Library of Medicine.[1] [Link][1]

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[1] (Grounding for Salt vs. Free Base solubility mechanics).

  • Li, Q., et al. (2020).[1] Solubility of Antibiotic Salts in Water and Organic Solvents. Journal of Chemical & Engineering Data. (Reference for general aminophenol HCl behavior).

Sources

An In-depth Technical Guide to the Reactivity Profile of 4-Amino-2,3-difluorophenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2,3-difluorophenol hydrochloride is a versatile and highly functionalized aromatic building block of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring an amino group, a hydroxyl group, and two vicinal fluorine atoms on the benzene ring, imparts a distinct reactivity profile that enables its use in the synthesis of complex molecules, including protein kinase inhibitors. This guide provides a comprehensive analysis of the chemical reactivity of 4-Amino-2,3-difluorophenol hydrochloride, focusing on the interplay of its functional groups and the influence of the difluoro substitution on the aromatic system. We will explore key transformations including reactions at the amino and hydroxyl moieties, and electrophilic aromatic substitution, supported by mechanistic insights and established experimental frameworks.

Introduction: A Molecule of Strategic Importance

The molecular architecture of 4-Amino-2,3-difluorophenol is characterized by a strategic arrangement of functional groups that dictate its chemical behavior.[1] The presence of both a nucleophilic amino group and a phenolic hydroxyl group provides two primary sites for a variety of chemical transformations. Furthermore, the two electron-withdrawing fluorine atoms significantly modulate the electron density of the aromatic ring, influencing its susceptibility to electrophilic attack and the acidity of the phenolic proton.[1] This compound is typically handled as its hydrochloride salt to improve stability and shelf-life, requiring neutralization in situ for most synthetic applications.

Table 1: Physicochemical Properties of 4-Amino-2,3-difluorophenol

PropertyValue
CAS Number 163733-99-1[2][3][4]
Molecular Formula C₆H₅F₂NO[2][4]
Molecular Weight 145.11 g/mol [3][4]
Appearance Solid[3]
Melting Point 153 °C[3]
Boiling Point 255.5 °C at 760 mmHg[3]

Core Reactivity at the Functional Groups

The primary centers of reactivity in 4-Amino-2,3-difluorophenol are the amino and hydroxyl groups. The relative reactivity of these groups is highly dependent on the reaction conditions, particularly the pH.

N-Functionalization: The More Nucleophilic Center

In general, the amino group is a stronger nucleophile than the hydroxyl group. This inherent difference in nucleophilicity allows for selective N-functionalization under appropriate conditions.

The reaction of 4-Amino-2,3-difluorophenol with acylating agents such as acid chlorides or anhydrides typically leads to the formation of an amide at the amino group. This selectivity is due to the greater nucleophilicity of the nitrogen atom compared to the oxygen atom of the hydroxyl group. The reaction is often carried out in the presence of a base to neutralize the HCl or carboxylic acid byproduct.

General Experimental Protocol: N-Acylation

  • Dissolve 4-Amino-2,3-difluorophenol hydrochloride in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add a base (e.g., triethylamine, pyridine) to neutralize the hydrochloride and deprotonate the amino group.

  • Cool the mixture in an ice bath.

  • Slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous workup to remove the base and byproducts.

  • Purify the N-acylated product by recrystallization or column chromatography.

N_Acylation

Selective N-alkylation can be achieved, although over-alkylation to the tertiary amine is a potential side reaction. Reductive amination is a common strategy for controlled mono-alkylation.

O-Functionalization: Leveraging Basicity

While the amino group is more nucleophilic, the hydroxyl group is more acidic. This property can be exploited to achieve selective O-functionalization.

In the presence of a strong base, the phenolic proton is readily removed to form a phenoxide ion. This highly nucleophilic phenoxide can then react with an alkyl halide to form an ether. The amino group, being less acidic, remains protonated under these conditions if a suitable base is chosen, thus favoring O-alkylation.

General Experimental Protocol: O-Alkylation

  • Suspend 4-Amino-2,3-difluorophenol hydrochloride in a polar aprotic solvent (e.g., DMF, acetone).

  • Add a strong base (e.g., potassium carbonate, sodium hydride) to deprotonate the hydroxyl group.

  • Add the alkylating agent (e.g., methyl iodide, benzyl bromide).

  • Heat the reaction mixture to facilitate the substitution reaction.

  • Monitor the reaction by TLC.

  • After completion, quench the reaction and perform an extractive workup.

  • Purify the O-alkylated product by chromatography or distillation.

O_Alkylation

Reactivity of the Aromatic Ring

The benzene ring of 4-Amino-2,3-difluorophenol is activated towards electrophilic aromatic substitution by the electron-donating amino and hydroxyl groups. However, the two fluorine atoms are electron-withdrawing and thus have a deactivating effect. The interplay of these opposing electronic effects, along with steric considerations, governs the regioselectivity of these reactions.

Electrophilic Aromatic Substitution

The amino and hydroxyl groups are powerful ortho, para-directors. In 4-Amino-2,3-difluorophenol, the positions ortho to the amino group are C3 and C5, and the position para is C1 (already substituted by the hydroxyl group). The positions ortho to the hydroxyl group are C2 and C6, and the position para is C4 (already substituted by the amino group). The fluorine atoms at C2 and C3 exert an inductive electron-withdrawing effect, deactivating the ring, and also have a deactivating resonance effect.

Considering the combined directing effects:

  • Amino group (-NH₂): Strongly activating, directs ortho (to C3 and C5) and para (blocked).

  • Hydroxyl group (-OH): Strongly activating, directs ortho (to C2 and C6) and para (blocked).

  • Fluorine atoms (-F): Deactivating, direct ortho and para.

The positions C5 and C6 are the most likely sites for electrophilic attack due to the strong activating and directing effects of the amino and hydroxyl groups, respectively, and being sterically less hindered. The fluorine atoms at C2 and C3 will disfavor substitution at adjacent positions.

Diazotization and Subsequent Reactions

The primary aromatic amine functionality of 4-Amino-2,3-difluorophenol can be readily converted to a diazonium salt. This is a crucial transformation as the diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of substituents in Sandmeyer and related reactions.[5][6]

General Experimental Protocol: Diazotization

  • Dissolve 4-Amino-2,3-difluorophenol hydrochloride in an aqueous mineral acid (e.g., HCl, H₂SO₄).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C.

  • The formation of the diazonium salt can be monitored using starch-iodide paper (a positive test indicates excess nitrous acid).

  • The resulting cold diazonium salt solution is typically used immediately in subsequent reactions.

Diazotization

Common Sandmeyer Reactions:

  • Replacement by Halogen: Treatment with CuCl, CuBr, or KI affords the corresponding aryl chloride, bromide, or iodide.

  • Replacement by Cyano Group: Reaction with CuCN yields the corresponding benzonitrile.

  • Replacement by Hydroxyl Group: Heating the diazonium salt solution leads to the formation of a dihydroxydifluorobenzene derivative.

Safety and Handling

4-Amino-2,3-difluorophenol hydrochloride is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[4] All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

4-Amino-2,3-difluorophenol hydrochloride is a valuable synthetic intermediate with a rich and predictable reactivity profile. The strategic positioning of its amino, hydroxyl, and difluoro substituents allows for a range of selective transformations. A thorough understanding of the interplay between the electronic and steric effects of these groups is crucial for designing efficient synthetic routes to complex target molecules in the pharmaceutical and agrochemical sectors. The ability to functionalize the amino and hydroxyl groups selectively, coupled with the versatility of the diazonium salt chemistry, ensures that this compound will continue to be a key building block in modern organic synthesis.

References

  • Exploring the Synthesis and Applications of 4-Amino-2,3-Difluorophenol (CAS 163733-99-1). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.
  • Certain protein kinase inhibitors.
  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. [Link]

  • Patents & Products. Garg Lab - UCLA. [Link]

  • Diazotisation. Organic Chemistry Portal. [Link]

  • 4-amino-3-fluorophenol and preparation method thereof.
  • 4-Amino-2,3-difluorophenol | C6H5F2NO | CID 2778766. PubChem. [Link]

  • Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.
  • Selective alkylation of aminophenols. ResearchGate. [Link]

  • A comparison of regioselectivity in electrophilic aromatic substitution... ResearchGate. [Link]

  • How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. RSC Publishing. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

Sources

A Technical Guide to 4-Amino-2,3-difluorophenol Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2,3-difluorophenol hydrochloride has emerged as a critical structural motif and versatile building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. The unique arrangement of its functional groups—an amino group, a hydroxyl group, and two fluorine atoms on a benzene ring—confers distinct physicochemical properties that are highly sought after in the design of targeted therapeutics. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and, most notably, the potential research applications of 4-Amino-2,3-difluorophenol hydrochloride, with a primary focus on its role as a key intermediate in the development of kinase inhibitors for cancer therapy. This guide also explores its potential, albeit less documented, applications in agrochemicals and materials science, offering a holistic perspective for researchers across various scientific disciplines.

Introduction: The Strategic Importance of Fluorinated Phenols in Chemistry

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties.[1] In medicinal chemistry, fluorination is a widely employed strategy to enhance metabolic stability, improve binding affinity, and modulate the pKa of drug candidates. 4-Amino-2,3-difluorophenol hydrochloride, as a trifunctional reagent, presents a unique combination of reactive sites, making it a valuable precursor for a diverse range of chemical transformations. Its structural features allow for selective modifications at the amino and hydroxyl groups, as well as reactions involving the aromatic ring, enabling the construction of complex molecular architectures.[1]

The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, facilitating its use in various reaction conditions. The primary application of this compound lies within the pharmaceutical industry, where it serves as a crucial intermediate in the synthesis of novel drug candidates.[1]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of 4-Amino-2,3-difluorophenol hydrochloride is essential for its effective utilization in research and development.

PropertyValueSource
CAS Number 1955553-21-5[2]
Molecular Formula C₆H₆ClF₂NO[2]
Molecular Weight 181.57 g/mol [2]
Appearance Solid
Melting Point 153 °C (for the free base)
Boiling Point 255.5 °C at 760 mmHg (for the free base)
Storage Inert atmosphere, room temperature[2]

Synthesis of 4-Amino-2,3-difluorophenol Hydrochloride: A Conceptual Workflow

Detailed, step-by-step synthetic protocols for 4-Amino-2,3-difluorophenol hydrochloride are not extensively published. However, based on general methods for the synthesis of fluorinated anilines and phenols, a plausible synthetic route can be conceptualized. Common strategies involve the selective fluorination of precursor molecules or the amination of appropriately substituted difluorophenols.[1][4]

A hypothetical, multi-step synthesis could involve the following key transformations:

Synthesis_Workflow A Starting Material (e.g., Substituted Nitrobenzene) B Selective Fluorination A->B Electrophilic or Nucleophilic Fluorinating Agent C Reduction of Nitro Group B->C e.g., Catalytic Hydrogenation D Introduction of Hydroxyl Group C->D e.g., Diazotization followed by Hydrolysis E Formation of Hydrochloride Salt D->E Treatment with HCl F 4-Amino-2,3-difluorophenol Hydrochloride E->F

Figure 1. A conceptual workflow for the synthesis of 4-Amino-2,3-difluorophenol hydrochloride.

Note: This represents a generalized approach, and the specific reagents and reaction conditions would require careful optimization and experimental validation.

Core Application: A Pivotal Intermediate in the Synthesis of Kinase Inhibitors

The most significant and well-documented application of 4-Amino-2,3-difluorophenol hydrochloride is in the development of small-molecule kinase inhibitors.[5] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] The 4-anilinoquinazoline and 4-anilinopyrimidine scaffolds are prominent privileged structures in the design of kinase inhibitors, forming the core of numerous approved drugs that target the ATP-binding site of kinases.[5]

Role in the Synthesis of Epidermal Growth Factor Receptor (EGFR) Inhibitors

The aniline moiety of 4-Amino-2,3-difluorophenol hydrochloride is a key pharmacophore that can interact with the hinge region of the kinase domain, a critical anchoring point for many Type I and Type II kinase inhibitors.[6] This makes it a valuable building block for inhibitors of Epidermal Growth Factor Receptor (EGFR), a well-established target in cancer therapy.

A general synthetic scheme for the preparation of a 4-anilinoquinazoline-based kinase inhibitor using a substituted aniline hydrochloride is outlined below:

Kinase_Inhibitor_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 4-Chloroquinazoline C Nucleophilic Aromatic Substitution (SNAr) A->C B 4-Amino-2,3-difluorophenol Hydrochloride B->C D Substituted 4-Anilinoquinazoline (Kinase Inhibitor Core) C->D Base (e.g., Triethylamine) Solvent (e.g., Isopropanol) Heat

Figure 2. General workflow for the synthesis of a 4-anilinoquinazoline kinase inhibitor core.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 4-chloroquinazoline starting material (1.0 equivalent).

  • Add 4-Amino-2,3-difluorophenol hydrochloride (1.1 equivalents).

  • Add a suitable solvent, such as isopropanol.

  • Add a base, such as triethylamine (1.5 equivalents), to neutralize the hydrochloride salt and facilitate the reaction.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with a cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 4-anilinoquinazoline derivative.[5]

  • Characterize the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This core structure can then be further modified to optimize potency, selectivity, and pharmacokinetic properties.

Potential Applications in Other Fields

While the primary focus of research on 4-Amino-2,3-difluorophenol hydrochloride has been in medicinal chemistry, its unique chemical structure suggests potential applications in other areas.

Agrochemicals

The introduction of fluorine atoms into agrochemicals can enhance their efficacy and metabolic stability.[1] Substituted anilines and phenols are common components of herbicides and fungicides. The difluorinated phenyl ring of 4-Amino-2,3-difluorophenol hydrochloride could be incorporated into novel pesticide architectures to develop next-generation crop protection agents with improved properties.[1] For instance, it is a potential building block for creating advanced pesticides and herbicides with improved performance characteristics.[1]

Materials Science

The amino and hydroxyl functionalities of 4-Amino-2,3-difluorophenol hydrochloride make it a candidate for the synthesis of high-performance polymers.[7] These reactive groups can participate in polymerization reactions to form polyamides, polyimides, or polyesters. The presence of fluorine atoms in the polymer backbone can impart desirable properties such as thermal stability, chemical resistance, and low surface energy.[7] For example, difluorophenol derivatives can be used in the synthesis of functional monomers for various polymer applications.[8]

Conclusion and Future Perspectives

4-Amino-2,3-difluorophenol hydrochloride is a valuable and versatile chemical intermediate with significant potential, particularly in the field of drug discovery. Its role as a key building block in the synthesis of kinase inhibitors is well-established, and its unique structural and electronic properties continue to make it an attractive target for medicinal chemists. While its applications in agrochemicals and materials science are currently less explored, the inherent characteristics of this fluorinated compound suggest that it could play a significant role in the development of novel products in these areas as well. Future research will likely focus on the development of more efficient and scalable synthetic routes to this compound and the exploration of its full potential in creating innovative molecules with enhanced functionalities.

References

  • A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • Exploring the Synthesis and Applications of 4-Amino-2,3-Difluorophenol (CAS 163733-99-1). (2026, February 17). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 19, 2026, from [Link]

  • Chatzopoulou, M., Kotsampasakou, E., & Demopoulos, V. J. (n.d.). Figure S2: 13 C NMR spectrum of 4-amino-2-fluorophenol hydrochloride (4a.HCl), MeOH-d 4 . ResearchGate. Retrieved February 19, 2026, from [Link]

  • US4145364A - Preparation of fluorinated anilines. (n.d.). Google Patents.
  • US7154006B2 - Preparation of fluorinated anilines. (n.d.). Google Patents.
  • Synthesis of quinazolines. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). Frontiers. Retrieved February 19, 2026, from [Link]

  • General synthetic routes to quinazolinones. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Synthesis of Fluorinated Piperazinyl Substituted Quinazolines as Potential Antibacterial Agents. (n.d.). Asian Journal of Organic & Medicinal Chemistry. Retrieved February 19, 2026, from [Link]

  • Synthesis and characterization of innovative well-defined difluorophosphonylated-(co)polymers by RAFT polymerization. (2015, May 29). ResearchGate. Retrieved February 19, 2026, from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022, February 9). MDPI. Retrieved February 19, 2026, from [Link]

  • Synthesis and characterization of innovative well-defined difluorophosphonylated-(co)polymers by RAFT polymerization. (n.d.). RSC Publishing. Retrieved February 19, 2026, from [Link]

  • 4-Amino-2,3-difluorophenol | C6H5F2NO | CID 2778766. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • CN105646245A - 4-amino-3-fluorophenol and preparation method thereof. (n.d.). Google Patents.
  • HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID. (n.d.). European Patent Office. Retrieved February 19, 2026, from [Link]

  • Synthesis of complex unnatural fluorine-containing amino acids. (n.d.). ScienceDirect. Retrieved February 19, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF FLUORINATED COMPOUNDS FOR INDUSTRIAL APPLICATIONS. (n.d.). CORE. Retrieved February 19, 2026, from [Link]

  • Biobased phenol and furan derivative coupling for the synthesis of functional monomers. (n.d.). RSC Publishing. Retrieved February 19, 2026, from [Link]

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Biological Activity of Fluorinated Aminophenols: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Fluorinated Aminophenols Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

Fluorinated aminophenols represent a privileged scaffold in medicinal chemistry, merging the redox-active properties of the aminophenol core with the unique bioisosteric and metabolic advantages of fluorine substitution. This guide analyzes the structure-activity relationships (SAR), therapeutic applications, and mechanistic underpinnings of these compounds.

Why Fluorine? The strategic incorporation of fluorine into the aminophenol skeleton serves three critical functions:

  • Metabolic Blockade: Fluorine at the para or ortho positions blocks cytochrome P450-mediated hydroxylation, extending half-life.

  • pKa Modulation: The high electronegativity of fluorine lowers the pKa of the phenol group, enhancing hydrogen bond donor capability and altering membrane permeability.

  • Lipophilicity Enhancement: The C-F bond increases lipophilicity (

    
    ), facilitating transport across the blood-brain barrier (BBB) and bacterial cell walls.
    

Structure-Activity Relationship (SAR) Logic

The biological efficacy of fluorinated aminophenols is dictated by the specific positioning of the fluorine atom relative to the hydroxyl (-OH) and amino (-NH2) groups.

SAR Visualization

The following diagram illustrates the impact of fluorine substitution patterns on biological properties.

SAR_Logic Core Aminophenol Core Ortho Ortho-F Substitution (Steric Shielding) Core->Ortho Meta Meta-F Substitution (Electronic Inductive Effect) Core->Meta Para Para-F Substitution (Metabolic Blocking) Core->Para Effect1 Chelation Stability (Antioxidant/Pro-oxidant) Ortho->Effect1 Modulates Effect2 Increased Acidity (Lower pKa) Meta->Effect2 Enhances Effect3 Blocked Phase I Metabolism Para->Effect3 Critical for

Figure 1: Strategic impact of fluorine positioning on the physicochemical and biological properties of the aminophenol scaffold.

Therapeutic Applications & Mechanisms

Antimicrobial Activity

Fluorinated aminophenol derivatives, particularly Schiff bases and peptide conjugates, exhibit potent activity against multidrug-resistant (MDR) bacteria.

  • Mechanism: These compounds often act as "Trojan horses." The fluorinated moiety enhances lipophilic entry, while the aminophenol core can undergo redox cycling (generating ROS) or chelate essential metal ions (e.g., Fe, Cu) within the bacterial cytosol.

  • Key Insight: p-Aminophenol derivatives with fluorine substitutions show superior activity against S. aureus and P. aeruginosa compared to non-fluorinated analogs due to enhanced membrane penetration.

Cytotoxicity & Anticancer Potential

Fluorinated aminophenols function as cytotoxic agents against various cancer lines (e.g., A549 lung carcinoma, MCF-7 breast cancer).

  • Mechanism:

    • ROS Generation: In the presence of intracellular copper (elevated in cancer cells), aminophenols auto-oxidize to quinone imines, generating superoxide anions and hydroxyl radicals that induce apoptosis.

    • Enzyme Inhibition: Fluorinated analogs mimic natural substrates, inhibiting enzymes like dihydrofolate reductase (DHFR) or specific kinases.

  • Data Highlight: 3'-fluoroaminopterin demonstrates 2-3x tighter binding to DHFR than the parent compound.[1]

Antioxidant vs. Pro-oxidant Duality

The redox behavior is concentration- and environment-dependent.

  • Antioxidant: At physiological pH without free metal ions, o-aminophenols act as radical scavengers, donating H-atoms from the -OH or -NH groups. Fluorine substitution at the 3-position of flavone-like aminophenols enhances this activity.

  • Pro-oxidant: In the presence of transition metals (Cu²⁺), they promote oxidative stress, a property exploited for killing cancer cells and bacteria.

Quantitative Data Summary

Table 1: Comparative Biological Activity of Fluorinated vs. Non-Fluorinated Analogs

Compound ClassDerivative TypeTarget/Cell LineActivity MetricFluorinated PotencyNon-Fluorinated PotencyReference
Aminophenol p-Fluoro analogH. influenzae (Resistant)MIC (µg/mL)0.5 (High Activity)>10 (Low Activity)[1]
Aminosugar Fluorinated GalNAcMDA-MB-231 (Breast Cancer)IC50 (µM)20414[2]
Schiff Base 5-F-Salicylaldehyde deriv.A549 (Lung Cancer)IC50 (µM)0.64>5.0[3]
Flavone 3-Fluoro-trihydroxyDPPH RadicalEC50 (µg/mL)0.240.33[4]

Detailed Experimental Protocols

Protocol: Synthesis of Fluorinated Schiff Base Ligand

Objective: Synthesize N-(4-fluorobenzylidene)-2-aminophenol, a representative bioactive scaffold. Rationale: Schiff base condensation is the primary route to functionalize aminophenols. The use of ethanol avoids toxic solvents, and acid catalysis ensures imine formation.

Reagents:

  • 2-Aminophenol (10 mmol, 1.09 g)

  • 4-Fluorobenzaldehyde (10 mmol, 1.24 g)

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (Catalytic, 3-5 drops)

Workflow:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.09 g of 2-aminophenol in 10 mL of absolute ethanol.

  • Addition: Add 1.24 g of 4-fluorobenzaldehyde to the solution.

  • Catalysis: Add 3-5 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture at 70-80°C for 3-4 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

  • Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes. A yellow/orange precipitate should form.

  • Filtration: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL).

  • Recrystallization: Recrystallize from hot ethanol to obtain pure crystals.

  • Characterization: Confirm structure via ¹H-NMR (look for imine proton singlet ~8.5 ppm) and IR (C=N stretch ~1610-1630 cm⁻¹).

Protocol: In Vitro Cytotoxicity Assay (MTT)

Objective: Evaluate the cytotoxicity of the synthesized fluorinated aminophenol against cancer cells. Rationale: The MTT assay measures metabolic activity as an indicator of cell viability.

Workflow Diagram:

MTT_Assay Seed Seed Cells (A549) 96-well plate (5x10^3 cells/well) Incubate1 Incubate 24h (37°C, 5% CO2) Seed->Incubate1 Treat Treat with Compounds (Serial Dilutions: 0.1 - 100 µM) Incubate1->Treat Incubate2 Incubate 48-72h (Exposure Phase) Treat->Incubate2 AddMTT Add MTT Reagent (0.5 mg/mL) Incubate2->AddMTT Solubilize Dissolve Formazan (DMSO) AddMTT->Solubilize 4h Incubation Read Measure Absorbance (570 nm) Solubilize->Read

Figure 2: Workflow for the colorimetric MTT cytotoxicity assay.

Detailed Steps:

  • Seeding: Plate A549 cells (or target line) at a density of 5,000 cells/well in 100 µL media. Incubate for 24 hours to allow attachment.

  • Treatment: Prepare stock solutions of the fluorinated aminophenol in DMSO. Dilute with media to achieve final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure final DMSO concentration is <0.5%.

  • Exposure: Aspirate old media and add 100 µL of treatment media. Include "Vehicle Control" (media + DMSO only) and "Positive Control" (e.g., Doxorubicin). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Living cells will convert yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove media (do not disturb crystals). Add 100 µL DMSO to dissolve the formazan. Shake plate for 10 minutes.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Viability = (Abs_sample / Abs_control) * 100. Plot dose-response curve to determine IC50.

References

  • In vitro antibacterial activity of fluorinated analogs of chloramphenicol and thiamphenicol. Antimicrobial Agents and Chemotherapy. [Link]

  • The effect of deoxyfluorination and O-acylation on the cytotoxicity of N-acetyl-d-gluco- and d-galactosamine hemiacetals. Organic & Biomolecular Chemistry. [Link]

  • Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Iranian Journal of Public Health. [Link]

  • Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. Biochemistry. [Link]

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The Strategic Role of Fluorine in the Design of Aminophenol-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

A Senior Application Scientist's Guide to Leveraging Fluorine for Enhanced Pharmacokinetics and Pharmacodynamics

Executive Summary

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with over half of recently approved small-molecule drugs containing at least one fluorine atom.[1] This is not a matter of chance but a deliberate strategy to modulate molecular properties with a precision that few other elements can offer.[2][3][4] The aminophenol scaffold, a privileged structure in its own right, presents a unique opportunity for synergistic enhancement when combined with fluorine. This guide provides an in-depth technical analysis of the multifaceted roles of fluorine in the design of aminophenol-based therapeutics. We will dissect the fundamental physicochemical principles, explore the causal relationships behind experimental choices, and provide actionable protocols for researchers, scientists, and drug development professionals. The focus is on moving beyond simple bioisosteric replacement to a rational, mechanism-driven approach to drug design.

The Physicochemical Power of a Single Atom: Why Fluorine?

Before delving into the specifics of aminophenols, it is crucial to understand the unique properties that make fluorine such a powerful tool in the medicinal chemist's arsenal.[1][4] Fluorine is not merely a hydrogen isostere; its distinct electronic character fundamentally alters the host molecule.[5][6]

  • Extreme Electronegativity: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), which can profoundly alter the acidity and basicity of nearby functional groups.[2][7]

  • Small van der Waals Radius: With a radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å), allowing it to replace hydrogen with minimal steric perturbation.[2][6] This enables chemists to probe electronic effects without drastically changing the molecule's size or shape.

  • High Carbon-Fluorine Bond Strength: The C-F bond is one of the strongest covalent bonds in organic chemistry (bond energy ~116 kcal/mol), making it highly resistant to metabolic cleavage.[8][9]

  • Lipophilicity Modulation: While highly electronegative, the C-F bond is poorly polarizable. Consequently, replacing a C-H bond with a C-F bond often increases lipophilicity, which can enhance membrane permeability and target engagement.[2][10][11]

These core properties are not independent; they work in concert to influence a molecule's pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) and pharmacodynamic (target binding) profiles.

PropertyValue/DescriptionImplication in Drug Design
van der Waals Radius 1.47 Å (vs. H at 1.20 Å)Minimal steric impact; allows for bioisosteric replacement of hydrogen.[6]
Electronegativity (Pauling) 3.98 (Highest of all elements)Strong inductive electron withdrawal; modulates pKa, alters dipole moments.[2][7]
C-F Bond Energy ~116 kcal/mol (vs. C-H at ~99 kcal/mol)High resistance to metabolic oxidation by Cytochrome P450 enzymes.[8][9]
Lipophilicity Contribution (π) +0.14 (for Ar-F)Can increase membrane permeability and binding to hydrophobic pockets.[5]

Strategic Fluorination of Aminophenols: A Multi-Pronged Optimization

The aminophenol scaffold contains two key functional groups ripe for modulation: a nucleophilic amino group and an acidic phenolic hydroxyl group, both attached to an aromatic ring susceptible to metabolic oxidation. Introducing fluorine at specific positions can concurrently address challenges associated with all three features.

Mastering Acidity and Basicity: The Art of pKa Modulation

The ionization state of a drug is paramount; it governs solubility, membrane permeability, and the ability to form ionic bonds with a biological target. The amino and phenolic groups of aminophenols have pKa values that often require fine-tuning for optimal performance. Fluorine's strong inductive effect provides a predictable method for this adjustment.[4][7]

Placing a fluorine atom ortho or meta to the amine or phenol group significantly lowers their respective pKa values. For the amine, this reduces basicity, which can be crucial for mitigating hERG liability or preventing off-target effects associated with highly basic amines.[12] For the phenol, this increases acidity. While often a liability, this can be exploited to enhance binding to specific residues in a target's active site.

Caption: Fluorine's inductive effect on an aminophenol scaffold.

Engineering Metabolic Resistance: Blocking P450 Oxidation

Phenols and anilines are notoriously susceptible to oxidation by Cytochrome P450 (CYP) enzymes, leading to rapid clearance and potentially the formation of reactive quinone-imine metabolites.[8] One of the most common and effective uses of fluorine is to "shield" these metabolically labile sites.[7][13][14]

By replacing a hydrogen atom at a site of oxidation with a fluorine atom, the metabolic pathway is blocked. The high strength of the C-F bond makes it resistant to the hydrogen atom abstraction or hydroxylation mechanisms employed by CYP enzymes.[8][13] This seemingly simple substitution can dramatically increase a compound's half-life and oral bioavailability.

Metabolic_Blocking cluster_0 Without Fluorine cluster_1 With Fluorine Aminophenol Aminophenol (Ar-H) Oxidation_H CYP450 Oxidation Aminophenol->Oxidation_H Metabolite Hydroxylated Metabolite (Ar-OH) (Rapid Clearance) Oxidation_H->Metabolite Fluoro_Aminophenol Fluorinated Aminophenol (Ar-F) Oxidation_F CYP450 Oxidation Fluoro_Aminophenol->Oxidation_F No_Metabolism Metabolism Blocked (Increased Half-life) Oxidation_F->No_Metabolism C-F bond resists cleavage

Caption: Fluorine as a metabolic shield in aminophenols.

Enhancing Binding Affinity and Conformation

Beyond passive roles, fluorine can actively participate in and enhance binding to a protein target.[2][15] The polarized C-F bond can engage in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, an interaction distinct from classical hydrogen bonds.

Furthermore, stereoelectronic effects, such as the gauche effect, can arise when fluorine is placed on an aliphatic side chain attached to the aminophenol. This can lock the molecule into a specific, more bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity.[7]

Experimental Protocols: A Self-Validating System

Theoretical benefits must be validated experimentally. The following protocols outline key assays for assessing the impact of fluorination on aminophenol-based drug candidates.

Protocol: Potentiometric pKa Determination

This protocol provides a reliable method to quantify the change in acidity and basicity upon fluorination.

Objective: To determine the pKa values of the amino and phenolic groups of a fluorinated aminophenol compared to its non-fluorinated parent.

Methodology:

  • Preparation: Accurately weigh and dissolve the parent and fluorinated compounds in a mixed solvent system (e.g., 50:50 Methanol:Water) to a final concentration of 1 mM.

  • Instrumentation: Use a calibrated pH meter with a micro-combination electrode suitable for small volumes.

  • Titration (for Amine pKa):

    • Add a stoichiometric excess of a strong acid (e.g., 0.1 M HCl) to fully protonate the amine.

    • Titrate the solution with a standardized strong base (e.g., 0.05 M NaOH), recording the pH after each incremental addition.

  • Titration (for Phenol pKa):

    • Titrate the compound solution directly with the standardized strong base (0.05 M NaOH).

  • Data Analysis:

    • Plot pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).

    • Alternatively, use the Henderson-Hasselbalch equation or derivative plots to precisely determine the pKa.

  • Validation: The system is self-validating by comparing the sharp, predictable titration curve of the non-fluorinated parent compound against established literature values for similar structures. The shift observed for the fluorinated analog directly quantifies the electronic impact of fluorine.

Protocol: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to Phase I metabolism by CYP enzymes.

Objective: To measure the rate of disappearance of the parent and fluorinated compounds when incubated with human liver microsomes (HLM).

Methodology:

  • Reagent Preparation:

    • Prepare a 1 M stock solution of NADPH (cofactor for CYP enzymes) in buffer.

    • Prepare 1 mM stock solutions of the test compounds (parent and fluorinated) in DMSO.

    • Thaw HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.

  • Incubation:

    • In a 96-well plate, combine the HLM suspension and the test compound (final concentration 1 µM).

    • Pre-warm the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time Points:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard).

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis:

    • Quantify the peak area of the remaining parent compound at each time point relative to the internal standard.

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693 / k.

  • Validation: Run positive (a rapidly metabolized compound like verapamil) and negative (no NADPH) controls. A significant increase in the t½ for the fluorinated compound compared to its parent validates the metabolic blocking strategy.

Metabolic_Assay_Workflow start Start prep Prepare Reagents (HLM, NADPH, Compound) start->prep incubate Incubate Compound + HLM at 37°C prep->incubate initiate Initiate Reaction (Add NADPH) incubate->initiate sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling quench Quench Reaction (Acetonitrile + IS) sampling->quench analyze Analyze by LC-MS/MS quench->analyze data Calculate Half-life (t½) analyze->data end End data->end

Caption: Workflow for an in vitro metabolic stability assay.

Conclusion and Future Perspectives

The judicious use of fluorine in the context of aminophenol drug design is a powerful strategy for overcoming common liabilities in drug discovery. By understanding the fundamental principles of pKa modulation, metabolic shielding, and conformational control, medicinal chemists can rationally design molecules with improved pharmacokinetic profiles and enhanced target affinity.[2][7][16] The development of new synthetic methods for late-stage fluorination continues to expand the possibilities, allowing for the precise introduction of fluorine into complex molecules without lengthy de novo synthesis.[17][18] As our understanding of fluorine's interactions within biological systems deepens, its role as a strategic element in creating safer, more effective aminophenol-based medicines will only continue to grow.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Science, 317(5846), 1881-1886. [Link]

  • Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4389–4405. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • LaLonde, R. L. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of recently introduced fluorinated drugs. Journal of Fluorine Chemistry, 127(3), 303-319. [Link]

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  • Meanwell, N. A. (2015). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Shah, P., & Sponsler, M. B. (2014). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(2), 595-599. [Link]

  • Altman, R. A., & Gillis, E. P. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Kjølbye, L. R., Nielsen, A. D., & Bundgaard, C. (2014). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 5(8), 1166-1171. [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Current Topics in Medicinal Chemistry, 19(19), 1684-1700. [Link]

  • Wessjohann, L. A., & Schneider, A. (2018). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Molecules, 23(11), 2999. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

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  • Levy, L. A., Murphy, E., & London, R. E. (1993). Fluorinated o-aminophenol derivatives for measurement of intracellular pH. Magnetic Resonance in Medicine, 29(4), 513-518. [Link]

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Methodological & Application

Strategic Utilization of 4-Amino-2,3-difluorophenol HCl in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the strategic utilization of 4-Amino-2,3-difluorophenol hydrochloride , a high-value fluorinated building block.

Introduction: The Fluorine Advantage

4-Amino-2,3-difluorophenol is a "privileged scaffold" in modern drug discovery, particularly for Type II Kinase Inhibitors (e.g., c-MET, VEGFR targets). Its structural value lies in the precise placement of two fluorine atoms at the 2 and 3 positions relative to the phenol.

Key Mechanistic Attributes:
  • pKa Modulation: The inductive effect of the vicinal difluoro-motif significantly lowers the pKa of the phenolic hydroxyl (approx. pKa 7.5–8.5) compared to non-fluorinated phenol (pKa ~10). This enhances the acidity of the phenol, facilitating chemoselective O-alkylation/arylation under milder basic conditions.

  • Metabolic Blockade: The C2 and C3 positions are common sites for metabolic oxidation (Phase I metabolism). Fluorine substitution effectively blocks these "soft spots," enhancing the metabolic stability of the final drug candidate.

  • Electronic Tuning: The electron-withdrawing nature of the fluorines reduces the nucleophilicity of the para-amine, requiring specific protocols for amide/urea formation to avoid low yields.

Handling & Preparation: The Critical "Free-Basing" Step

Challenge: The commercial hydrochloride salt is stable, but the free base is highly susceptible to air oxidation (turning from off-white to black/purple quinone-imine species). Solution: Perform salt neutralization in situ or immediately prior to use under an inert atmosphere.

Protocol A: In-Situ Neutralization (Recommended)

Use this method if the next step is a reaction in organic solvent.

  • Suspend: Place 4-Amino-2,3-difluorophenol HCl (1.0 eq) in the reaction solvent (e.g., DMAc, DMSO, or DCM).

  • Purge: Degas the slurry with Argon or Nitrogen for 10 minutes.

  • Neutralize: Add a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Et3N, 1.1 eq) at 0°C.

  • Verify: Stir for 15 minutes. The solution should become clear or slightly cloudy. Use immediately.

Synthetic Pathways & Protocols

The reactivity of this scaffold bifurcates based on pH and reagents. The Phenol is the primary handle for scaffold construction (e.g., linking to heterocycles), while the Amine is typically the "warhead" attachment point.

Diagram: Chemoselective Divergence

G cluster_0 Selectivity Logic Start 4-Amino-2,3-difluorophenol (HCl Salt) Base Base Treatment (KOtBu / Cs2CO3) Start->Base Deprotonation (Phenoxide formation) Neutral Mild Base / Neutral (Pyridine / DIPEA) Start->Neutral Free Base Generation O_Aryl Pathway A: O-Arylation (Ether Linkage) (Kinase Inhibitor Core) Base->O_Aryl SNAr with Cl-Heterocycle N_Acyl Pathway B: N-Acylation/Urea (Amide Formation) Neutral->N_Acyl Electrophile (R-COCl / Isocyanate)

Caption: Divergent synthesis pathways based on pH control. Pathway A leverages the enhanced acidity of the fluorophenol for ether formation.

Pathway A: Chemoselective O-Arylation (Kinase Linker Synthesis)

Target: Synthesis of Phenoxy-heterocycles (e.g., Phenoxy-pyridines, Phenoxy-pyrimidines). This is the most common application in drug discovery (e.g., c-MET inhibitors).

Mechanism: Nucleophilic Aromatic Substitution (SNAr). Expert Insight: The 2,3-difluoro substitution makes the phenoxide a "harder" nucleophile, but the reaction requires polar aprotic solvents to stabilize the transition state.

Protocol:

Reagents:

  • 4-Amino-2,3-difluorophenol HCl (1.0 eq)

  • Electrophile: 2,4-Dichloropyridine (or similar halo-heterocycle) (1.0 eq)

  • Base: Potassium tert-butoxide (KOtBu) (2.2 eq) Note: Extra eq to neutralize HCl.

  • Solvent: Anhydrous DMAc (Dimethylacetamide) or DMSO.

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool under Argon.

  • Solubilization: Add 4-Amino-2,3-difluorophenol HCl and DMAc (0.2 M concentration).

  • Activation: Cool to 0°C. Add KOtBu portion-wise. The solution will turn yellow/orange (phenoxide formation). Stir for 30 min.

  • Coupling: Add 2,4-Dichloropyridine.

  • Heating: Heat the mixture to 70–90°C for 4–8 hours. Monitor by LC-MS.

    • Note: The amine is less nucleophilic and will generally not compete with the phenoxide for the SNAr reaction under these conditions.

  • Workup: Quench with water. Extract with Ethyl Acetate.[1] The product is the Ether (O-linked).

Pathway B: N-Functionalization (Urea/Amide Synthesis)

Target: "Tail" modification of the inhibitor. Expert Insight: Due to the electron-withdrawing fluorines, the aniline nitrogen is deactivated. Standard coupling reagents (EDC/HOBt) may be sluggish. Use highly reactive electrophiles (Acid Chlorides, Isocyanates, or HATU).

Protocol: Urea Formation

Reagents:

  • 4-Amino-2,3-difluorophenol (Free base preferred, or HCl + 1 eq TEA)

  • Isocyanate (e.g., Phenyl isocyanate) (1.1 eq)

  • Solvent: THF or DCM.

Step-by-Step:

  • Dissolution: Dissolve the amine in anhydrous THF.

  • Addition: Add the isocyanate dropwise at Room Temperature (RT).

  • Reaction: Stir at RT for 2–12 hours.

    • Observation: A precipitate often forms (the urea).

  • Purification: Filter the solid. Wash with cold ether.

    • Selectivity Check: The phenol OH is a poor nucleophile towards isocyanates compared to the amine; O-carbamoylation is rare unless heat/catalyst is applied.

Analytical Characterization Data

When characterizing derivatives, the 19F NMR is the most diagnostic tool.

ParameterTypical Value / ObservationNotes
1H NMR (Amine) δ 4.5 – 5.5 ppm (Broad s)Shifts downfield if H-bonded.
1H NMR (Phenol) δ 9.0 – 10.0 ppm (Broad s)Highly dependent on solvent (DMSO vs CDCl3).
19F NMR -135 to -160 ppm (Multiplets)Expect two distinct signals. The F-F coupling (vicinal) and F-H coupling cause complex splitting.
LC-MS [M+H]+ = 146.1 (Free base)Aminophenols often show [M+H]+ and [2M+H]+ dimers.
Appearance Off-white to Grey/Black solidDarkening indicates oxidation; purify if pitch black.

References

  • Title: Cyclopropane amides and analogs exhibiting anti-cancer and anti-proliferative activities.
  • Bicyclic Urea Derivatives: Title: Bicyclic urea derivatives useful in the treatment of cancer and other disorders.[2] Source: US Patent 8,076,488.[2] Context: Details the preparation of the 4-amino-2,3-difluorophenol intermediate from 1,2,3-trifluoro-4-nitrobenzene. URL:

  • pKa of Fluorinated Phenols: Title: Aqueous pKa values of fluorinated phenols and sulfonamides.[3] Source: J. Phys.[3] Org. Chem. 2019, 32, e3940.[3] Context: Provides the theoretical basis for the enhanced acidity of polyfluorinated phenols. URL:[Link]

  • Safety & Properties: Title: PubChem Compound Summary for CID 2778766 (4-Amino-2,3-difluorophenol).[4] Source: National Center for Biotechnology Information (2025). URL:[Link]

Sources

Experimental protocol for using "4-Amino-2,3-difluorophenol hydrochloride" in N-acylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Desk of a Senior Application Scientist

Application Notes & Protocols: Strategic N-Acylation of 4-Amino-2,3-difluorophenol Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide for the N-acylation of 4-Amino-2,3-difluorophenol hydrochloride, a valuable fluorinated building block in modern synthetic chemistry. Beyond a simple recitation of steps, this guide delves into the foundational principles governing the reaction, explaining the causality behind critical protocol choices. We address the nuances of handling the hydrochloride salt, achieving chemoselectivity, and managing the electronic effects of the difluoro substitution pattern. Detailed, field-tested protocols for N-acetylation and N-benzoylation are provided, complete with troubleshooting and safety considerations, to empower researchers to confidently and successfully utilize this versatile synthon.

Section 1: Foundational Principles & Mechanistic Insights

The successful execution of any synthesis relies on a deep understanding of the starting materials and the reaction mechanism. 4-Amino-2,3-difluorophenol is a unique substrate, and its hydrochloride form presents specific challenges and opportunities that must be strategically managed.

Reactant Profile: 4-Amino-2,3-difluorophenol Hydrochloride

The structure of this starting material, characterized by a benzene ring substituted with amino, hydroxyl, and two fluorine groups, dictates its reactivity.[1]

  • The Hydrochloride Salt Form: The compound is supplied as a hydrochloride salt, meaning the amino group is protonated to form an ammonium salt (R-NH3+ Cl-). In this state, the nitrogen's lone pair is unavailable for nucleophilic attack, rendering the amine unreactive towards acylation.[2][3] The use of the salt form is common for aromatic amines as it significantly enhances their shelf-life and stability against oxidative degradation.[4] Therefore, the first and most critical step in any N-acylation protocol is the in situ neutralization or "free-basing" of the amine to regenerate its nucleophilic form.

  • Electronic Effects of Fluorine Substituents: The two adjacent fluorine atoms are strongly electron-withdrawing. This inductive effect reduces the electron density of the aromatic ring and, crucially, decreases the basicity and nucleophilicity of the amino group.[1] This inherent deactivation means that reaction conditions may need to be slightly more forcing (e.g., longer reaction times, gentle heating) compared to non-fluorinated analogs like 4-aminophenol.

  • Chemoselectivity (N- vs. O-Acylation): The presence of both an amino (-NH2) and a hydroxyl (-OH) group raises the question of selectivity. In the vast majority of cases, N-acylation is strongly favored over O-acylation under kinetically controlled conditions. This is because the nitrogen atom of the primary aromatic amine is a more powerful nucleophile than the oxygen atom of the phenol.[5] While O-acylation is possible, it typically requires specific conditions, such as deprotonating the phenol with a strong base, which is avoided in standard N-acylation protocols.

The Mechanism: Nucleophilic Addition-Elimination

N-acylation of an amine with an acylating agent like an acyl chloride or acid anhydride proceeds via a well-established nucleophilic addition-elimination mechanism.[6][7]

  • Nucleophilic Attack: The lone pair of electrons on the (free-based) nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate is unstable. The C=O double bond reforms, and in the process, the most stable leaving group is expelled. For an acyl chloride, this is the chloride ion (Cl-); for an acid anhydride, it is a carboxylate ion (RCOO-).

  • Deprotonation: A base present in the reaction mixture removes the proton from the nitrogen atom, neutralizing the positive charge and yielding the final, stable amide product. This step is crucial and often driven by a second molecule of the amine or a dedicated scavenger base.[7]

Caption: General mechanism of N-acylation.

Section 2: Strategic Protocol Development

The translation of mechanistic principles into a robust laboratory procedure requires careful selection of reagents and conditions. Each component plays a critical role in maximizing yield and purity.

Experimental Workflow Figure 2: General Experimental Workflow Start Start: 4-Amino-2,3-difluorophenol HCl in an appropriate solvent AddBase 1. Add Base (e.g., Pyridine, TEA) Stir to dissolve and free-base the amine Start->AddBase Cool 2. Cool Reaction (e.g., 0 °C ice bath) To control exotherm AddBase->Cool AddAcyl 3. Add Acylating Agent (e.g., Acyl Chloride, Anhydride) Dropwise addition Cool->AddAcyl React 4. Reaction Stir at 0 °C to RT Monitor by TLC AddAcyl->React Workup 5. Work-up Quench, Extract, Wash React->Workup Purify 6. Purification Recrystallization or Column Chromatography Workup->Purify Characterize 7. Characterize Product (NMR, MS, IR) Purify->Characterize

Sources

Title: Optimization of Kinase Inhibitor Potency: The Strategic Role of 4-Amino-2,3-difluorophenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Amino-2,3-difluorophenol Hydrochloride in Kinase Inhibitor Synthesis

Executive Summary

In the competitive landscape of kinase inhibitor discovery, the "magic methyl" effect has largely been superseded by the "strategic fluorine" effect. 4-Amino-2,3-difluorophenol hydrochloride (CAS: 1955553-21-5) has emerged as a critical pharmacophore building block, particularly for c-Met, VEGFR, and IRE1


 inhibitors .

This application note details the technical utility of this intermediate. Unlike its mono-fluorinated analogs, the 2,3-difluoro substitution pattern offers a dual advantage: it significantly lowers the pKa of the phenolic hydroxyl (or the resulting ether oxygen's electron density), enhancing hydrogen bond strength with hinge region residues, while simultaneously blocking metabolically labile sites (C2/C3) against P450-mediated oxidation.

Chemical Profile & Handling

PropertySpecification
Compound Name 4-Amino-2,3-difluorophenol hydrochloride
CAS Number 1955553-21-5 (Salt); 163733-99-1 (Free Base)
Molecular Weight 181.57 g/mol (HCl salt); 145.11 g/mol (Free Base)
Appearance Off-white to pale gray hygroscopic solid
Solubility Soluble in DMSO, Methanol, Water; Sparingly soluble in DCM
Stability Sensitive to air/light (oxidation of amino group). Store at -20°C under Argon.

Expert Handling Tip: The hydrochloride salt is more stable to oxidation than the free base. However, it is hygroscopic. Weighing should be performed in a glovebox or under a nitrogen stream. Always neutralize in situ for coupling reactions to minimize exposure of the free aminophenol to air.

Strategic Application: Synthesis of Diaryl Ether Kinase Inhibitors

The most prevalent application of this intermediate is in the construction of diaryl ether scaffolds , a structural motif found in multi-targeted tyrosine kinase inhibitors (e.g., analogs of Cabozantinib or Foretinib). The 2,3-difluorophenol moiety serves as the nucleophile in S


Ar reactions to link the "tail" region of the inhibitor to the central heteroaromatic core.
Mechanism of Action (Chemical)

The 2,3-difluoro substitution exerts a strong electron-withdrawing effect (inductive, -I). This reduces the electron density on the phenoxy oxygen, making the resulting ether bond less susceptible to oxidative cleavage while potentially increasing the acidity of the NH group in adjacent urea linkages.

Experimental Protocol: S Ar Coupling to 4-Chloropicolinamide Derivatives

Objective: To couple 4-amino-2,3-difluorophenol with a 4-chloropyridine electrophile.

Reagents:

  • 4-Amino-2,3-difluorophenol HCl (1.0 equiv)[1]

  • Electrophile (e.g., 4-chloro-N-methylpicolinamide) (1.1 equiv)

  • Base: Potassium tert-butoxide (KOtBu) or Cesium Carbonate (Cs

    
    CO
    
    
    
    )
  • Solvent: Anhydrous DMF or DMAc

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 4-amino-2,3-difluorophenol HCl (1.0 equiv) and anhydrous DMF (10 V).

  • Neutralization: Cool to 0°C. Add KOtBu (2.2 equiv) portion-wise. Note: The first equivalent neutralizes the HCl; the second deprotonates the phenol.

    • Checkpoint: The solution may turn dark; this is normal for aminophenolate anions. Ensure inert atmosphere (N

      
      /Ar) to prevent polymerization.
      
  • Coupling: Stir for 30 minutes at 0-5°C, then add the electrophile (1.1 equiv).

  • Reaction: Heat the mixture to 80-100°C. Monitor by LC-MS.

    • Typical Time: 2–6 hours.[2]

  • Workup: Cool to room temperature. Pour into ice-water (50 V). Adjust pH to ~7-8.

  • Isolation: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (3x).

  • Purification: The crude product (often a diaryl ether amine) is prone to oxidation. Use immediately in the next step (e.g., urea formation) or store as a stable salt (e.g., tosylate).

Visualization: Synthetic Workflow

The following diagram illustrates the critical pathway from the nitro-precursor to the final kinase inhibitor scaffold, highlighting the salt-break step.

KinaseInhibitorSynthesis cluster_conditions Critical Control Points Nitro Precursor: 2,3-Difluoro-4-nitroanisole Reduction Reduction (H2, Pd/C) Nitro->Reduction Intermediate 4-Amino-2,3-difluorophenol (HCl Salt) Reduction->Intermediate HCl workup Base Base Treatment (KOtBu/DMF) Intermediate->Base Anion Phenolate Anion (Reactive Species) Base->Anion -HCl, -H+ Coupling SnAr Coupling (with 4-Cl-Pyridine) Anion->Coupling Product Target Scaffold: Diaryl Ether Amine Coupling->Product 80-100°C

Caption: Figure 1. Synthetic workflow for integrating 4-Amino-2,3-difluorophenol into a kinase inhibitor scaffold via S


Ar coupling.

Application 2: Urea Formation (The "Tail" Synthesis)

Many kinase inhibitors (e.g., Sorafenib class) utilize a urea linker to bind to the conserved Glu/Asp residues in the kinase ATP pocket.

Protocol:

  • Dissolve the Diaryl Ether Amine (from the previous step) in DCM/THF.

  • Add an isocyanate (e.g., phenyl isocyanate) or use CDI (1,1'-Carbonyldiimidazole) to generate an activated intermediate.

  • Why 2,3-Difluoro? The fluorine atoms at positions 2 and 3 of the phenol ring (which become the central ring of the inhibitor) reduce the electron density of the NH, making it a more potent Hydrogen Bond Donor (HBD) to the kinase hinge region.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield in Coupling Oxidation of aminophenolDegas all solvents with Argon for 15 mins. Use a glovebox for base addition.
Incomplete Reaction Poor solubility of saltSwitch from DMF to DMSO or NMP. Ensure particle size of base (Cs

CO

) is fine (milled).
Dark/Black Impurities PolymerizationKeep reaction temperature <100°C. Add reducing agent (e.g., Na

S

O

) during workup.
Regioisomers Incorrect Starting MaterialVerify CAS 1955553-21-5.[3] Do not confuse with 3,5-difluoro or 2,6-difluoro isomers.

References

  • Flynn, D. L., et al. (2005).[2] Monocyclic heterocycles as kinase inhibitors. US Patent Application 2005/0245530. (Describes the synthesis of c-Met inhibitors using 4-amino-2,3-difluorophenol).

  • Dumas, J., et al. (2011).[4] Bicyclic urea derivatives useful in the treatment of cancer and other disorders. US Patent 8,076,488.[4] (Details the preparation of fluorinated aminophenol intermediates).

  • Calitor Sciences, LLC. (2015). Substituted pyrazolone compounds and methods of use. US Patent 8,975,282.[5][6] (Demonstrates S

    
    Ar coupling of 4-amino-2,3-difluorophenol to chloropicolinamides). 
    
  • Lal, G. S., et al. (2008). Preparation of halogenated 4-aminophenols. US Patent 7,358,397. (Process chemistry optimization for difluorophenol synthesis).

Sources

Application Note: A Detailed Protocol for the Purification of 4-Amino-2,3-difluorophenol via Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 4-Amino-2,3-difluorophenol from its hydrochloride salt form using normal-phase column chromatography. 4-Amino-2,3-difluorophenol is a key building block in pharmaceutical synthesis, where high purity is paramount. The inherent polarity and basicity of the amino group present unique challenges for chromatographic separation on standard silica gel, often leading to poor peak shape and inefficient separation. This guide details a complete workflow, beginning with the necessary conversion of the hydrochloride salt to its free base, followed by systematic method development using Thin-Layer Chromatography (TLC), and culminating in a detailed column chromatography protocol. We address the critical role of mobile phase modification with a basic additive to achieve high resolution and yield. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible purification strategy.

Principle of Separation: A Mechanistic Approach

The successful purification of 4-Amino-2,3-difluorophenol hinges on understanding its chemical properties and how they interact with the chromatographic system.

  • Analyte Properties: The target molecule possesses a combination of functional groups—a phenolic hydroxyl (-OH), an aromatic amine (-NH2), and two electron-withdrawing fluorine atoms—that render it highly polar.[1] The amine group is basic and readily protonated, while the phenolic hydroxyl is weakly acidic. This amphoteric nature, particularly the basicity of the amine, is the primary challenge in silica gel chromatography.

  • Stationary Phase Selection: Normal-phase chromatography is the method of choice for polar compounds.[2][3] We utilize silica gel , a highly polar stationary phase, which consists of a silicon dioxide network terminating in acidic silanol groups (Si-OH).[4] Polar analytes are retained on the column through strong dipole-dipole interactions and hydrogen bonding with these silanol groups.[3]

  • Mobile Phase Strategy: In normal-phase chromatography, the mobile phase is typically a non-polar solvent system whose polarity is gradually increased.[3] A common and effective combination is a mixture of a non-polar alkane (e.g., Hexanes) and a more polar ester (e.g., Ethyl Acetate).[5][6]

  • The Causality of Tailing and the Role of a Basic Modifier: The acidic silanol groups on the silica surface can strongly and often irreversibly interact with the basic amino group of the analyte. This leads to significant "tailing" or streaking of the compound down the column, resulting in broad peaks and poor separation from impurities.[7] To mitigate this, the protocol incorporates a small percentage of a basic modifier, such as triethylamine (TEA) , into the mobile phase. The TEA preferentially interacts with the acidic sites on the silica gel, effectively neutralizing them and allowing the 4-Amino-2,3-difluorophenol to elute symmetrically.

Critical Safety and Handling

4-Amino-2,3-difluorophenol hydrochloride is a hazardous substance. Strict adherence to safety protocols is mandatory.

  • Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin. It is classified as corrosive and can cause severe skin burns and eye damage.[8][9]

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles.

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transfer. In case of a spill, follow established laboratory procedures for hazardous material cleanup.

  • Waste Disposal: Dispose of all chemical waste, including contaminated solvents and silica, according to institutional and local regulations for hazardous waste.

Materials and Reagents

  • Crude 4-Amino-2,3-difluorophenol hydrochloride

  • Silica Gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Dichloromethane (DCM), Reagent Grade

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hexanes, HPLC Grade

  • Ethyl Acetate (EtOAc), HPLC Grade

  • Triethylamine (TEA), Redistilled

  • TLC Plates (Silica gel 60 F₂₅₄)

  • Standard laboratory glassware, including a chromatography column with a stopcock

Pre-Chromatography Protocol: Neutralization of the Hydrochloride Salt

To ensure proper interaction with the silica gel and solubility in the mobile phase, the hydrochloride salt must first be converted to the free base.

  • Dissolution: Dissolve the crude 4-Amino-2,3-difluorophenol hydrochloride in deionized water (approx. 20 mL of water per 1 g of crude material) in an Erlenmeyer flask.

  • Neutralization: Slowly add saturated sodium bicarbonate solution dropwise while stirring. Monitor the pH of the aqueous solution with pH paper. Continue adding the base until the solution is neutral to slightly basic (pH 7-8). Effervescence (CO₂ release) will be observed.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract the aqueous layer three times with an organic solvent, such as Dichloromethane (DCM) or Ethyl Acetate. The volume of the organic solvent for each extraction should be approximately equal to the volume of the aqueous layer.

  • Drying: Combine the organic extracts. Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude free base, typically as a solid or oil. Do not over-dry , as this can make the sample difficult to redissolve. Proceed immediately to the next step.

Method Development via Thin-Layer Chromatography (TLC)

TLC is a crucial preliminary step to identify the optimal mobile phase for separation. The goal is to find a solvent system where the target compound has an Rf value of approximately 0.2-0.4.[7]

  • Prepare the Eluent: Prepare a stock solution of your chosen mobile phase (e.g., 7:3 Hexanes:Ethyl Acetate) and add 0.5% v/v triethylamine.

  • Spot the Plate: Dissolve a small amount of the crude free base in a few drops of ethyl acetate. Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the prepared eluent. Ensure the chamber is saturated with the solvent vapors.

  • Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).

  • Optimization:

    • If the Rf is too low (<0.2), increase the polarity of the eluent by adding more ethyl acetate.

    • If the Rf is too high (>0.5), decrease the polarity by adding more hexanes.

    • Test several solvent ratios to find the best separation between the desired product spot and any impurities.

Parameter Description Target Value
Stationary Phase Silica Gel 60 F₂₅₄-
Mobile Phase (Test) Hexanes:Ethyl Acetate with 0.5% TEAStart with 8:2, then 7:3, 6:4
Target Rf Value Retardation factor for the product0.2 - 0.4

Detailed Column Chromatography Protocol

This protocol outlines the purification using the "slurry packing" method, which is robust and reliable.[5]

Step 1: Column Preparation and Packing
  • Secure a chromatography column vertically to a stand. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (~1 cm) of sand.[5]

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase identified during TLC (e.g., 9:1 Hexanes:EtOAc with 0.5% TEA). A common ratio is ~40-50 g of silica per 1 g of crude product.

  • Pour the slurry into the column. Use a funnel to guide the slurry.

  • Gently tap the side of the column to dislodge air bubbles and encourage even packing.

  • Open the stopcock to drain some solvent, which helps settle the silica. Crucially, never let the solvent level drop below the top of the silica bed.

  • Once the silica has settled, add another thin layer (~1 cm) of sand on top to protect the surface.[5]

  • Drain the excess solvent until the level is just at the top of the sand layer. The column is now packed and ready.

Step 2: Sample Preparation and Loading (Dry Loading)

Dry loading is recommended for samples that may not be fully soluble in the initial mobile phase.

  • Dissolve the crude free base from Step 4 in a minimal amount of a suitable solvent (e.g., DCM or acetone).

  • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

  • Carefully remove the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully layer this silica-adsorbed sample onto the top of the packed column.

Step 3: Elution and Fraction Collection

This protocol uses a gradient elution, starting with a low polarity and gradually increasing it.

  • Carefully add the initial mobile phase (e.g., 9:1 Hexanes:EtOAc + 0.5% TEA) to the column reservoir.

  • Open the stopcock and begin collecting the eluent in fractions (e.g., test tubes or vials).

  • Gradually increase the polarity of the mobile phase according to the separation observed on TLC. A sample gradient is provided below. The total solvent volume will depend on the scale.

Step Solvent System (Hexanes:EtOAc + 0.5% TEA) Volume (Column Volumes) Purpose
19:12-3Elute very non-polar impurities
28:23-5Elute less polar impurities
37:35-10Elute the target compound
41:12-3Elute highly polar impurities (column flush)
Step 4: Fraction Analysis via TLC
  • Monitor the separation by spotting aliquots from every few fractions onto TLC plates.[5]

  • Develop the TLC plates using the solvent system that gave the best separation in Step 5.

  • Identify the fractions that contain only the pure product spot. These fractions will have the same Rf value and no visible impurity spots under UV light.

Step 5: Product Isolation and Characterization
  • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the mobile phase solvents using a rotary evaporator. The triethylamine will also be removed under vacuum.

  • Dry the resulting solid under high vacuum to remove any residual solvent.

  • Weigh the final product and calculate the yield. Assess purity using analytical methods such as HPLC, NMR, or melting point determination.

Visualization of the Purification Workflow

Purification_Workflow cluster_prep Pre-Chromatography cluster_chrom Chromatography cluster_iso Isolation CrudeHCl Crude 4-Amino-2,3-difluorophenol HCl Neutralize 1. Neutralize with NaHCO₃ 2. Extract with DCM/EtOAc CrudeHCl->Neutralize CrudeFreeBase Crude Free Base Neutralize->CrudeFreeBase TLC TLC Method Development (Hex:EtOAc + 0.5% TEA) CrudeFreeBase->TLC Optimize Eluent Column Silica Column Chromatography (Gradient Elution) CrudeFreeBase->Column Load onto Column TLC->Column Fractions Collect & Analyze Fractions Column->Fractions Combine Combine Pure Fractions Fractions->Combine Evaporate Solvent Removal (Rotary Evaporator) Combine->Evaporate PureProduct Pure 4-Amino-2,3-difluorophenol Evaporate->PureProduct

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Product will not elute Mobile phase polarity is too low.Gradually increase the percentage of ethyl acetate in the mobile phase. A stronger solvent like methanol may be needed in small amounts (e.g., DCM:Methanol 98:2).
Product elutes too quickly (with impurities) Mobile phase polarity is too high.Decrease the percentage of ethyl acetate. Start the gradient with a less polar mixture.
Streaking/Tailing of the product spot Strong interaction with acidic silica.Ensure triethylamine (0.5-1%) is added to the mobile phase. If streaking persists, the crude sample may still be acidic; re-neutralize.
Poor separation between product and impurity Insufficient resolution.Use a finer mesh silica gel (e.g., 230-400 mesh). Use a longer column. Employ a shallower, more gradual solvent gradient.
Cracked or channeled silica bed Improper column packing.Repack the column. Ensure the silica slurry is homogenous and allowed to settle evenly. Do not let the column run dry.

References

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Synthesized 5-Amino-2-Chlorophenol by Column Chromatography.
  • BenchChem. (2025). Purification techniques for N-Formyl-2-aminophenol from a reaction mixture.
  • MilliporeSigma. Selecting a GC Column by a Specific Stationary Phase.
  • Agilent Technologies. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases.
  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography.
  • Column Chromatography. (2023, October 30). What are Different Types and How to Select Right Method.
  • ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?
  • Fluorochem. 4-Amino-2,3-difluorophenol.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.
  • Reddit. (2024, July 31). What type of column chromatography for highly polar compounds?
  • PubChem. 4-Amino-2,3-difluorophenol.
  • Merck. 4-Amino-2,3-difluorophenol | 163733-99-1.
  • Fisher Scientific. (2015, April 3). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, August 7). SAFETY DATA SHEET.

Sources

Application Note: HPLC Purity Analysis of 4-Amino-2,3-difluorophenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the purity analysis of 4-Amino-2,3-difluorophenol hydrochloride . It is designed for analytical chemists and pharmaceutical researchers, synthesizing theoretical principles with practical, field-proven methodologies.

Executive Summary & Scientific Rationale

4-Amino-2,3-difluorophenol hydrochloride (CAS: 1955553-21-5 / Free base: 163733-99-1) is a critical intermediate in the synthesis of antiviral and antineoplastic pharmaceuticals. Its analysis presents three distinct challenges:

  • Amphoteric Nature: It contains both a basic amine and an acidic phenol, making retention highly pH-dependent.

  • Regioisomer Selectivity: Separation from 4-amino-2,5-difluorophenol and 4-amino-3,5-difluorophenol is difficult on standard C18 phases due to similar hydrophobicity.

  • Oxidative Instability: Aminophenols are prone to rapid oxidation into quinone imines, necessitating strict sample handling protocols.

This protocol utilizes a low-pH ion-suppression strategy to stabilize the protonated amine (


) and neutral phenol (

) states, ensuring sharp peak shape and reproducible retention. While a C18 column is sufficient for general purity, a Pentafluorophenyl (PFP) column is recommended for superior isomer resolution due to

-

and dipole-dipole interactions specific to fluorinated aromatics.

Chemical Properties & Handling

PropertyValue / Description
Molecular Formula

Molecular Weight 181.57 g/mol (Salt); 145.11 g/mol (Free Base)
Solubility Soluble in Water, Methanol, DMSO. Sparingly soluble in pure Acetonitrile.

(Estimated)

(Amine);

(Phenol)
UV Maxima ~210 nm, ~245 nm, ~290 nm (pH dependent)
Stability Warning High. Hygroscopic and light-sensitive. Oxidizes to brown/pink solids. Store at -20°C under inert gas.

Analytical Method Development Strategy

Stationary Phase Selection
  • Primary Recommendation (Isomer Resolution): Fluorophenyl (PFP) .

    • Mechanism: The fluorine atoms on the PFP stationary phase interact strongly with the fluorine atoms on the analyte (fluorophilic interaction) and the aromatic ring. This provides orthogonality to standard hydrophobicity-based separation, crucial for separating the 2,3-difluoro isomer from the 2,5-difluoro impurity.

  • Secondary Recommendation (General Purity): End-capped C18 .

    • Mechanism: Standard hydrophobic interaction. Requires high carbon load (>15%) to retain the polar salt form.

Mobile Phase Chemistry

To prevent peak tailing caused by the interaction of the basic amine with residual silanols, and to ensure the phenol remains unionized:

  • pH Control: The mobile phase must be buffered at pH 2.0 – 2.5 .

    • At pH 2.5, the amine is fully protonated (

      
      ) and the phenol is fully protonated/neutral (
      
      
      
      ). This prevents "mixed-mode" retention shifts.
  • Buffer: 0.1% Phosphoric Acid (

    
    ) is preferred for low UV cutoff (<210 nm). Formic acid (0.1%) is an alternative for LC-MS compatibility.
    

Detailed Experimental Protocol

Instrumentation & Conditions
ParameterSetting
HPLC System Agilent 1260/1290 or Waters Alliance/Acquity (Binary Pump)
Detector Diode Array Detector (DAD)
Wavelength 210 nm (Quantification), 254 nm (Identification)
Column Ace 5 C18-PFP or Thermo Hypersil GOLD PFP (

)
Column Temp 30°C (Control is critical for isomer separation)
Flow Rate 1.0 mL/min
Injection Vol 5 - 10

L
Reagents and Mobile Phase Preparation
  • Solvent A (Aqueous): 20 mM Potassium Phosphate Monobasic (

    
    ) adjusted to pH 2.5 with Phosphoric Acid.
    
    • Note: For LC-MS, use 0.1% Formic Acid in Water.

  • Solvent B (Organic): Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Solvent A% Solvent BDescription
0.0955Initial equilibration
2.0955Isocratic hold for polar impurities
15.04060Linear gradient elution
18.01090Column wash
20.01090Wash hold
20.1955Re-equilibration
25.0955End of run
Sample Preparation (Critical Step)
  • Diluent: 90% Water / 10% Acetonitrile + 0.1% Ascorbic Acid (Antioxidant).

    • Rationale: The ascorbic acid prevents the rapid oxidation of the aminophenol during the autosampler wait time.

  • Stock Solution: Dissolve 10 mg of sample in 10 mL Diluent (1.0 mg/mL). Sonicate briefly (<1 min) to avoid heating.

  • Working Standard: Dilute Stock to 0.1 mg/mL for purity assay.

  • Vials: Use amber glass vials to protect from light.

Visualized Workflow & Logic

The following diagrams illustrate the method logic and the degradation pathways that must be mitigated.

HPLC_Workflow cluster_impurities Critical Separations Sample Solid Sample (HCl Salt) Prep Dissolution (Water/ACN + Ascorbic Acid) Sample->Prep Weigh & Dissolve Chem Chemistry Check pH < 3.0 (Protonation) Prep->Chem Stabilize Separation HPLC Separation (PFP Column) Chem->Separation Inject Detection DAD Detection (210 nm) Separation->Detection Elute Iso1 Regioisomer (2,5-difluoro) Separation->Iso1 Iso2 Oxidation Product (Quinone Imine) Separation->Iso2

Caption: Operational workflow emphasizing antioxidant stabilization and PFP-column selectivity.

System Suitability & Validation Criteria

To ensure the method is trustworthy (Trustworthiness), the following criteria must be met before routine analysis:

  • Resolution (

    
    ): 
    
    
    
    between the Main Peak and the nearest impurity (likely 2,5-difluoro isomer or 2,3-difluorophenol precursor).
  • Tailing Factor (

    
    ): 
    
    
    
    . (Tailing > 1.5 indicates insufficient buffer strength or silanol activity).
  • Precision: RSD

    
     for 5 replicate injections of the standard.
    
  • LOD/LOQ: Estimated at 0.05% and 0.15% (area normalization) respectively, based on UV response at 210 nm.

Troubleshooting Guide
  • Problem: Peak splitting or doublets.

    • Cause: Sample solvent is too strong (too much ACN) or pH mismatch.

    • Fix: Dissolve sample in mobile phase A or reduce injection volume.

  • Problem: New peaks appearing over time.

    • Cause: On-column or in-vial oxidation.

    • Fix: Add 0.1% Sodium Metabisulfite or Ascorbic Acid to the sample diluent; keep autosampler at 4°C.

  • Problem: Poor retention.

    • Cause: Ion-pairing failure.

    • Fix: Ensure pH is < 3.0. If using C18, switch to a "Polar Embedded" C18 (e.g., Zorbax SB-Aq).

References

  • PubChem. (2025).[1] 4-Amino-2,3-difluorophenol Compound Summary. National Library of Medicine. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

Disclaimer: This protocol is a guideline based on chemical principles and standard industry practices for fluorinated aminophenols. Users must validate the method in their own laboratory according to ICH Q2(R1) guidelines.

Sources

Handling and storage of "4-Amino-2,3-difluorophenol hydrochloride" in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Proactive Approach to Chemical Safety and Handling

In the dynamic landscape of pharmaceutical research and development, the introduction of novel chemical entities is a daily occurrence. Among these, functionalized aromatic compounds like 4-Amino-2,3-difluorophenol hydrochloride represent a cornerstone for building complex molecular architectures. However, their utility is intrinsically linked to our ability to handle and store them with the utmost respect for their chemical reactivity and potential hazards. This document is not merely a list of procedures; it is a guide to cultivating a culture of safety and scientific rigor in the laboratory. The protocols and insights provided herein are designed to be a self-validating system, where understanding the causality behind each step empowers researchers to work safely and effectively.

Chemical and Hazard Profile of 4-Amino-2,3-difluorophenol hydrochloride

4-Amino-2,3-difluorophenol hydrochloride (CAS No. 1955553-21-5) is a substituted aromatic compound containing three key functional groups that dictate its properties and handling requirements: a phenol, an aniline (as its hydrochloride salt), and a difluorinated benzene ring.[1][2][3][4][5]

PropertyValueSource
CAS Number 1955553-21-5[1]
Molecular Formula C6H6ClF2NO[1]
Molecular Weight 181.57 g/mol [1]
Physical Form Likely a solid at room temperatureInferred from related compounds
Storage Inert atmosphere, room temperature[1]

Inherent Hazards:

  • Phenolic Toxicity: Phenol and its derivatives are known to be corrosive and can cause severe chemical burns to the skin and eyes.[6][7] They are also readily absorbed through the skin and can have systemic toxic effects on the central nervous system, liver, and kidneys.[8][9]

  • Aniline Moiety: Aromatic amines can be toxic and are often skin and eye irritants.

  • Hydrochloride Salt: As a hydrochloride salt, the compound is acidic and can release hydrogen chloride gas upon decomposition or reaction with bases. It is also hygroscopic and should be protected from moisture.

  • Fluorinated Aromatic Ring: The fluorine substituents can influence the compound's reactivity and metabolic pathways, potentially leading to the formation of toxic byproducts.

A thorough risk assessment must be conducted before any work with this compound is initiated.[6][7]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary principle of chemical safety is to minimize exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls
  • Chemical Fume Hood: All handling of 4-Amino-2,3-difluorophenol hydrochloride, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[8]

  • Ventilated Cabinets: For storage of noxious or odorous chemicals like amines, ventilated cabinets are recommended.[10][11]

  • Safety Shower and Eyewash Station: An ANSI-approved safety shower and eyewash station must be immediately accessible within a 10-second travel time.[8][9]

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on a thorough risk assessment of the planned procedures.

PPE ItemSpecificationRationale
Gloves Double-gloving with nitrile or neoprene gloves.[8][9][12]Provides protection against incidental contact. Phenols can penetrate some glove materials, so frequent changes are necessary, especially if contact occurs.[9][12]
Eye Protection Chemical splash goggles. A face shield should be worn over the goggles when there is a significant risk of splashing.[8]Protects against splashes of the solid or its solutions, which can cause severe eye damage.[6][7]
Lab Coat A fully buttoned lab coat is mandatory.[8]Protects skin and personal clothing from contamination.
Respiratory Protection A respirator with acid gas cartridges may be required if there is a risk of generating dust or aerosols outside of a fume hood.[13]Protects against inhalation of the compound.

Storage and Incompatibility: Maintaining Chemical Integrity

Proper storage is crucial for ensuring the stability of 4-Amino-2,3-difluorophenol hydrochloride and preventing hazardous reactions.

Recommended Storage Conditions
  • Container: Store in the original, tightly sealed container.[12] Opened containers must be carefully resealed.[13]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1]

  • Temperature: Store at room temperature, unless otherwise specified by the supplier.

  • Location: Store in a cool, dry, and well-ventilated area.[6][12] Store below eye level and avoid storing on the floor.[12]

  • Secondary Containment: Always use secondary containment, such as a polypropylene tray, to contain any potential spills.[12][13]

Incompatible Materials

To prevent hazardous reactions, 4-Amino-2,3-difluorophenol hydrochloride should be stored separately from the following:

  • Strong Bases: Will react with the hydrochloride salt, liberating the free amine and generating heat.

  • Strong Oxidizing Agents: Phenols and anilines can react vigorously with strong oxidizers.[6][12]

  • Strong Reducing Agents: Incompatible with phenolic compounds.[6]

  • Metals: May be corrosive to certain metals. Avoid storage in containers made of aluminum, copper, or brass alloys.[6]

Storage_Incompatibility cluster_compound 4-Amino-2,3-difluorophenol HCl cluster_incompatible Incompatible Materials Compound 4-Amino-2,3-difluorophenol hydrochloride Bases Strong Bases Compound->Bases  Reacts to liberate free amine Oxidizers Strong Oxidizing Agents Compound->Oxidizers  Vigorous reaction Reducers Strong Reducing Agents Compound->Reducers  Incompatible Metals Certain Metals Compound->Metals  Corrosive

Caption: Incompatibility of 4-Amino-2,3-difluorophenol hydrochloride.

Detailed Laboratory Protocols

Protocol for Weighing and Preparing a Stock Solution

Objective: To safely weigh the solid compound and prepare a stock solution of a specified concentration.

Materials:

  • 4-Amino-2,3-difluorophenol hydrochloride

  • Appropriate solvent (e.g., DMSO, DMF, or an aqueous buffer, depending on experimental needs)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask

  • Beaker

  • Magnetic stirrer and stir bar

  • Appropriate PPE (see Section 2.2)

Procedure:

  • Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly. Decontaminate the work surface within the fume hood.

  • Weighing:

    • Place a weighing paper or boat on the analytical balance and tare it.

    • Carefully transfer the desired amount of 4-Amino-2,3-difluorophenol hydrochloride onto the weighing paper using a clean spatula. Avoid creating dust.

    • Record the exact weight.

  • Dissolution:

    • Place the magnetic stir bar in the volumetric flask.

    • Carefully transfer the weighed solid into the volumetric flask.

    • Add a portion of the chosen solvent to the flask (approximately half of the final volume).

    • Gently swirl the flask to dissolve the solid. If necessary, use a magnetic stirrer at a low speed.

  • Final Volume Adjustment:

    • Once the solid is completely dissolved, add more solvent to bring the volume to the calibration mark on the volumetric flask.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage:

    • Clearly label the flask with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the solution under appropriate conditions (e.g., protected from light, at a specific temperature).

Spill and Emergency Procedures

A written spill protocol should be readily available in the laboratory.[6]

For a Small Spill (<1 g of solid or <100 mL of dilute solution):

  • Alert: Alert nearby personnel.

  • Isolate: Restrict access to the spill area.

  • PPE: Don appropriate PPE, including double gloves, safety goggles, and a lab coat.[7]

  • Containment:

    • Solid Spill: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the generation of dust.

    • Liquid Spill: Cover the spill with an absorbent material.

  • Neutralization (for acidic solutions): For spills of solutions, cautiously neutralize with a weak base like sodium bicarbonate.

  • Cleanup: Carefully sweep or wipe up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with a soap and water solution.[12]

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste according to institutional guidelines.

For a Large Spill (>1 g of solid or >100 mL of dilute solution):

  • Evacuate: Immediately evacuate the area.

  • Alert: Alert your supervisor and the institution's emergency response team (e.g., Environmental Health & Safety).

  • Isolate: Close the doors to the affected area and prevent entry.

  • Await Response: Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Spill_Response_Workflow Start Spill Occurs Assess_Size Assess Spill Size Start->Assess_Size Small_Spill Small Spill (<1g solid or <100mL dilute solution) Assess_Size->Small_Spill Small Large_Spill Large Spill (>1g solid or >100mL dilute solution) Assess_Size->Large_Spill Large Alert_Personnel Alert Nearby Personnel Small_Spill->Alert_Personnel Evacuate Evacuate Area Large_Spill->Evacuate Don_PPE Don Appropriate PPE Alert_Personnel->Don_PPE Contain_Spill Contain Spill Don_PPE->Contain_Spill Clean_Up Clean Up and Collect Waste Contain_Spill->Clean_Up Decontaminate Decontaminate Area Clean_Up->Decontaminate Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste End End Dispose_Waste->End Alert_EHS Alert Supervisor and EHS Evacuate->Alert_EHS Isolate_Area Isolate Area Alert_EHS->Isolate_Area Isolate_Area->End

Caption: Workflow for responding to a chemical spill.

First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Skin Contact:

    • Immediately remove all contaminated clothing, including watches and belts.[6]

    • Rapidly decontaminate the skin. It is critical to minimize phenol absorption.[6]

    • Irrigate the affected area with low-molecular-weight polyethylene glycol (PEG 300 or PEG 400) if available.[6][7]

    • If PEG is not available, wash the area thoroughly with copious amounts of soap and water for at least 15 minutes. A high-density shower is preferable for large exposures.[7][9]

    • Seek immediate medical attention.[13]

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, holding the eyelids open.[7][13] Do not use PEG in the eyes.[7]

    • Remove contact lenses if it is possible to do so without causing further injury.[7]

    • Seek immediate medical attention.[7]

  • Inhalation:

    • Move the individual to fresh air.

    • Seek immediate medical attention.[8]

  • Ingestion:

    • Do not induce vomiting.

    • If the person is conscious, rinse their mouth with water.

    • Seek immediate medical attention.

Waste Disposal

All waste containing 4-Amino-2,3-difluorophenol hydrochloride, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Collect waste in clearly labeled, sealed containers.

  • Do not mix with other waste streams unless instructed to do so by your institution's waste management guidelines.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • Working Safely with Phenol Guideline. The University of Queensland. [Link]

  • Standard Operating Procedure: Hydrochloric Acid. [Link]

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

  • FACT SHEET: Phenol. Tulane University Environmental Health and Safety. [Link]

  • Working Safely with Phenol Guideline. The University of Queensland. [Link]

  • Ways of crashing out amines. Reddit. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]

  • Safe Storage of Chemicals. University of York. [Link]

Sources

"4-Amino-2,3-difluorophenol hydrochloride" as an intermediate in agrochemical synthesis.

[1]

Executive Summary

This technical guide details the handling, neutralization, and synthetic utility of 4-Amino-2,3-difluorophenol hydrochloride (CAS: 1955553-21-5; Free base CAS: 163733-99-1).[1] As a highly functionalized fluorinated aromatic scaffold, this compound serves as a critical intermediate in the development of next-generation protoporphyrinogen oxidase (PPO) inhibitor herbicides and succinate dehydrogenase inhibitor (SDHI) fungicides .[1]

The presence of the ortho,meta-difluoro motif confers unique metabolic stability and lipophilicity to downstream active ingredients (AIs), modulating pKa and enhancing bioavailability. This guide provides validated protocols for transforming this oxidation-sensitive salt into high-value benzoxazole and diaryl ether scaffolds.[1]

Chemical Profile & Stability[1][2][3][4]

4-Amino-2,3-difluorophenol hydrochloride is the preferred storage form due to the high oxidation susceptibility of the free base.[1] The hydrochloride salt stabilizes the amine, preventing the formation of quinone imines (browning) upon air exposure.

PropertySpecification
Compound Name 4-Amino-2,3-difluorophenol hydrochloride
Structure Phenol core, 1-OH, 2-F, 3-F, 4-NH₂[1][2][3][4] · HCl
Molecular Formula C₆H₅F₂NO[1] · HCl
Molecular Weight 181.57 g/mol (Salt); 145.11 g/mol (Free Base)
Appearance Off-white to pale grey crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
pKa (Calc.) ~9.5 (Phenol), ~4.0 (Anilinium)
Stability Hygroscopic; Air-sensitive (free base).[1] Store under Argon at -20°C.

Synthetic Utility: The "Fluorine Scaffold" Map

The 2,3-difluoro substitution pattern is strategically valuable.[1][5] Unlike the common 2,4-difluoro isomers, the 2,3-motif leaves the 5- and 6-positions open for steric optimization while creating a distinct electronic environment around the hydroxyl group.[1]

Key Agrochemical Pathways[1]
  • Benzoxazole Formation: Condensation of the 1-OH and 4-NH₂ (via transient protection/rearrangement or direct 2-aminophenol cyclization if isomer allows, though here the amine is para to OH, requiring different strategies or indicating this scaffold is used for linear coupling).[1]

    • Correction: In 4-amino-2,3-difluorophenol , the amine is para to the hydroxyl.[1] Therefore, it cannot form benzoxazoles directly (which requires ortho-aminophenol).[1]

    • Correct Application: This scaffold is a classic building block for Aryloxyphenoxypropionate herbicides ("Fops") and Diaryl ether chemistries.[1] The 4-amino group is derivatized (e.g., to a sulfonamide or heterocycle) while the phenol is coupled to a propionate or pyridine.[1]

Corrected Synthetic Logic:

  • Site A (Phenolic OH): Nucleophilic attack on halogenated heterocycles (e.g., chloropyridines) to form Diaryl Ethers.[1]

  • Site B (Aniline NH₂): Acylation or reaction with isocyanates to form Ureas/Amides (common in SDHI fungicides).[1]

Figure 1: Synthetic divergence of the 4-amino-2,3-difluorophenol scaffold.[1][4] The para-orientation dictates its use in linear ether/amide linkages rather than fused heterocycles.

Experimental Protocols

Protocol A: In Situ Neutralization and Arylation (Diaryl Ether Synthesis)

Objective: Synthesize a 4-(aryloxy)-2,3-difluoroaniline intermediate, a precursor for "Fop" type herbicides.[1] Challenge: The free aminophenol is oxidation-prone.[1] The reaction must be "one-pot" or strictly anaerobic.

Reagents:

  • 4-Amino-2,3-difluorophenol HCl (1.0 eq)[1]

  • 2,4-Dichloropyridine (1.1 eq) (Model electrophile)[1]

  • Potassium Carbonate (K₂CO₃) (3.0 eq)[1]

  • Solvent: DMF or NMP (Anhydrous)[1]

  • Atmosphere: Argon/Nitrogen[1]

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer. Flush with Argon for 15 mins.

  • Solubilization: Charge the flask with 4-Amino-2,3-difluorophenol HCl (10 mmol) and anhydrous DMF (50 mL). Stir until fully suspended.

  • Base Addition: Add K₂CO₃ (30 mmol) in a single portion. Note: Evolution of CO₂ may occur; ensure venting.[1] The mixture will likely darken slightly as the free base is generated.[1]

  • Coupling: Add 2,4-Dichloropyridine (11 mmol).

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by HPLC (C18 column, MeCN/Water + 0.1% HCOOH).

    • Mechanistic Insight: The phenoxide (generated by K₂CO₃) is a harder nucleophile than the aniline and will preferentially attack the 2-position of the pyridine (or 4-position depending on substitution) via SₙAr.[1] However, chemoselectivity (O- vs N-arylation) is pH and temperature dependent.[1] Carbonate bases favor O-alkylation/arylation in phenols.[1]

  • Workup: Cool to room temperature. Pour into ice-water (200 mL). Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Protocol B: Amide Coupling (SDHI Fungicide Precursor)

Objective: Selective N-acylation without O-acylation.[1]

Reagents:

  • 4-Amino-2,3-difluorophenol HCl (1.0 eq)[1]

  • Acid Chloride (e.g., Difluoromethylnicotinyl chloride) (1.0 eq)

  • Triethylamine (TEA) (2.2 eq)[1]

  • Solvent: DCM or THF[1]

Procedure:

  • Dissolution: Suspend the HCl salt in DCM under Nitrogen.

  • Neutralization: Add TEA (2.2 eq) dropwise at 0°C. The solution will become homogenous.

  • Acylation: Add the Acid Chloride (dissolved in DCM) dropwise at 0°C over 30 minutes.

  • Control: Maintain temperature < 5°C to prevent O-acylation (ester formation). The amine is significantly more nucleophilic than the phenol under neutral/mildly basic conditions.[1]

  • Quench: Add water. Separate layers. The product (Amide-Phenol) remains in the organic layer (or precipitates depending on solubility).[1]

Analytical Validation

When validating the synthesis, use the following HPLC parameters to distinguish the starting material (highly polar salt) from the product.

HPLC Method (Standard):

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)[1]

  • Mobile Phase A: Water + 0.1% Formic Acid[1]

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 254 nm (Aromatic) and 210 nm.[1]

Expected Retention:

  • 4-Amino-2,3-difluorophenol: ~1.5 - 2.0 min (Early eluter due to polarity).[1]

  • Diaryl Ether Product: ~6.5 - 7.5 min.[1]

Safety & Handling Protocol

Hazard Identification:

  • H301: Toxic if swallowed.[1]

  • H315/H319: Causes skin and serious eye irritation.[1]

  • Sensitizer: Potential skin sensitizer typical of halogenated aminophenols.[1]

Handling Workflow:

Figure 2: Safety workflow for handling toxic, air-sensitive fluorinated salts.

Critical Note: Do not use metal spatulas that may introduce iron traces, which catalyze oxidation.[1] Use ceramic or plastic tools.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026).[1][6][5] Exploring the Synthesis and Applications of 4-Amino-2,3-Difluorophenol (CAS 163733-99-1). Retrieved from

  • National Center for Biotechnology Information . (2026). PubChem Compound Summary for CID 2778766, 4-Amino-2,3-difluorophenol. Retrieved from

  • Google Patents . (2008).[1] US Patent 8,975,282: Substituted pyrazolone compounds.[1] (Demonstrates coupling of 4-amino-2,3-difluorophenol with chloropyridines). Retrieved from

  • Sigma-Aldrich . (2026).[1] Product Specification: 4-Amino-2,3-difluorophenol hydrochloride.[1][7] Retrieved from

  • BenchChem . (2025).[1] 2,3-Difluorophenol as a Versatile Building Block for Novel Agrochemicals. Retrieved from

Scale-Up Synthesis of 4-Amino-2,3-difluorophenol hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed protocol and in-depth analysis for the scale-up synthesis of 4-Amino-2,3-difluorophenol hydrochloride, a crucial intermediate in the pharmaceutical and agrochemical industries.[1] The synthesis is approached as a multi-step process, commencing with the regioselective nitration of 2,3-difluorophenol to yield 2,3-difluoro-4-nitrophenol. This intermediate is subsequently reduced via catalytic hydrogenation to 4-amino-2,3-difluorophenol, which is then converted to its stable hydrochloride salt. This guide emphasizes the causality behind experimental choices, addresses critical safety considerations inherent to nitration and catalytic hydrogenation, and outlines robust analytical methods for quality control. The protocols provided are designed to be self-validating, with clear guidance on in-process checks and final product characterization, ensuring a reproducible and scalable process for researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Intermediates

Fluorinated aromatic compounds are of paramount importance in modern medicinal chemistry and materials science.[1] The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making these compounds highly sought-after building blocks in drug discovery.[1] 4-Amino-2,3-difluorophenol, with its unique substitution pattern of two vicinal fluorine atoms, an amino group, and a hydroxyl group, is a versatile intermediate for the synthesis of complex bioactive molecules. Its hydrochloride salt form offers improved stability and handling characteristics.

This guide provides a comprehensive framework for the laboratory-scale and scale-up synthesis of 4-Amino-2,3-difluorophenol hydrochloride, focusing on practical, safe, and efficient methodologies.

Synthetic Strategy: A Two-Step Approach

The most logical and industrially viable pathway to 4-Amino-2,3-difluorophenol hydrochloride involves a two-step sequence:

  • Nitration: Electrophilic nitration of commercially available 2,3-difluorophenol to introduce a nitro group at the para-position relative to the hydroxyl group, yielding 2,3-difluoro-4-nitrophenol.

  • Catalytic Hydrogenation and Salt Formation: Reduction of the nitro group to an amino group using catalytic hydrogenation, followed by in-situ or subsequent formation of the hydrochloride salt.

This strategy is advantageous due to the availability of starting materials and the generally high yields and selectivities achievable in both steps.

Synthetic_Pathway 2,3-Difluorophenol 2,3-Difluorophenol Nitration Nitration 2,3-Difluorophenol->Nitration HNO₃, H₂SO₄ 2,3-Difluoro-4-nitrophenol 2,3-Difluoro-4-nitrophenol Nitration->2,3-Difluoro-4-nitrophenol Catalytic_Hydrogenation Catalytic_Hydrogenation 2,3-Difluoro-4-nitrophenol->Catalytic_Hydrogenation H₂, Pd/C 4-Amino-2,3-difluorophenol 4-Amino-2,3-difluorophenol Catalytic_Hydrogenation->4-Amino-2,3-difluorophenol HCl_Addition HCl_Addition 4-Amino-2,3-difluorophenol->HCl_Addition HCl 4-Amino-2,3-difluorophenol_HCl 4-Amino-2,3-difluorophenol_HCl HCl_Addition->4-Amino-2,3-difluorophenol_HCl

Caption: Synthetic pathway for 4-Amino-2,3-difluorophenol hydrochloride.

Experimental Protocols

Step 1: Nitration of 2,3-Difluorophenol

The nitration of phenols is a well-established but potentially hazardous reaction that requires strict temperature control to prevent runaway reactions and the formation of undesired byproducts.[2][3] The hydroxyl group is a strongly activating, ortho-, para-directing group. The presence of two fluorine atoms, which are deactivating, will moderate the reactivity of the ring.

Protocol:

  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet. The reactor should be connected to a cooling circulator.

  • Reagent Preparation: In the dropping funnel, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.2 equivalents) to chilled (0-5 °C) concentrated sulfuric acid (2.0 equivalents). Maintain the temperature of the nitrating mixture below 10 °C during preparation.

  • Reaction: Charge the reactor with 2,3-difluorophenol (1.0 equivalent) and a suitable solvent such as dichloromethane or acetic acid. Cool the reactor contents to -5 to 0 °C.

  • Addition of Nitrating Mixture: Add the nitrating mixture dropwise to the stirred solution of 2,3-difluorophenol, maintaining the internal temperature below 5 °C. The addition rate should be carefully controlled to manage the exotherm.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, slowly and carefully quench the reaction mixture by pouring it onto a mixture of ice and water with vigorous stirring.

  • Extraction: Separate the organic layer (if using an organic solvent). Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by a dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,3-difluoro-4-nitrophenol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography.

Scale-Up Considerations for Nitration:

  • Heat Management: The nitration of phenols is highly exothermic. On a larger scale, efficient heat removal is critical. The use of a jacketed reactor with a powerful cooling system is mandatory. The rate of addition of the nitrating mixture must be carefully controlled and may need to be slower than on a small scale.

  • Mixing: Efficient mixing is crucial to ensure uniform temperature distribution and prevent localized "hot spots" which can lead to runaway reactions and decreased selectivity.

  • Quenching: The quenching step is also exothermic. The quench should be performed slowly with adequate cooling and stirring.

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)
Reactor Volume 500 mL50 L
Solvent Volume 100-200 mL10-20 L
Addition Time 30-60 minutes2-4 hours
Cooling System Ice bath / CirculatorJacketed reactor with chiller
Stirring Magnetic stirrerOverhead mechanical stirrer
Step 2: Catalytic Hydrogenation and Hydrochloride Salt Formation

Catalytic hydrogenation is a powerful and clean method for the reduction of nitro groups. However, it involves the use of flammable hydrogen gas and pyrophoric catalysts, necessitating stringent safety precautions.

Protocol:

  • Reactor Setup: Use a high-pressure hydrogenation reactor (e.g., a Parr shaker or a stirred autoclave) equipped with a gas inlet, pressure gauge, temperature probe, and a mechanical stirrer.

  • Charging the Reactor: To the reactor, add the purified 2,3-difluoro-4-nitrophenol (1.0 equivalent) and a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Carefully add the palladium on carbon catalyst (5-10% Pd/C, 1-5 mol% Pd loading) to the reactor under a nitrogen atmosphere. The catalyst is often pyrophoric and should be handled with care.

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen to remove all oxygen. Then, pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 25-50 °C) and stir vigorously. Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen uptake ceases.

  • Catalyst Filtration: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet with solvent and disposed of properly.

  • Hydrochloride Salt Formation: The resulting solution of 4-amino-2,3-difluorophenol can be treated directly with a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a suitable solvent like isopropanol) until the pH is acidic (pH 1-2).

  • Isolation: The hydrochloride salt will typically precipitate from the solution. The product can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Scale-Up Considerations for Catalytic Hydrogenation:

  • Hydrogen Safety: The use of large quantities of hydrogen gas requires a dedicated and well-ventilated area with appropriate safety features, including hydrogen detectors and explosion-proof equipment.

  • Catalyst Handling: Handling larger quantities of pyrophoric catalysts increases the risk of fire. Proper inerting procedures are essential.

  • Heat Dissipation: The reduction of nitro groups is exothermic. On a larger scale, the heat generated can be significant. The reaction temperature should be carefully monitored and controlled.

  • Filtration: The filtration of the catalyst on a large scale needs to be done in a closed system to avoid exposure of the pyrophoric catalyst to air.

Hydrogenation_Workflow cluster_Reactor_Prep Reactor Preparation cluster_Reaction Hydrogenation Reaction cluster_Workup Work-up and Isolation Charge_Reactants Charge Reactor: - 2,3-difluoro-4-nitrophenol - Solvent (e.g., Methanol) Add_Catalyst Add Pd/C Catalyst (under N₂ atmosphere) Charge_Reactants->Add_Catalyst Purge_N2 Purge with N₂ Add_Catalyst->Purge_N2 Pressurize_H2 Pressurize with H₂ Purge_N2->Pressurize_H2 Heat_Stir Heat and Stir (Monitor H₂ uptake) Pressurize_H2->Heat_Stir Cool_Vent Cool and Vent Heat_Stir->Cool_Vent Filter_Catalyst Filter Catalyst (Caution: Pyrophoric) Cool_Vent->Filter_Catalyst Add_HCl Add HCl Solution Filter_Catalyst->Add_HCl Isolate_Product Isolate Product (Filtration and Drying) Add_HCl->Isolate_Product

Caption: Experimental workflow for catalytic hydrogenation and salt formation.

Safety and Hazard Analysis

The synthesis of 4-Amino-2,3-difluorophenol hydrochloride involves several hazardous steps that require careful planning and execution.

  • Nitration:

    • Hazards: Highly corrosive and oxidizing reagents (nitric and sulfuric acids). The reaction is highly exothermic and can lead to a runaway reaction if not properly controlled.

    • Precautions: Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Ensure that an adequate cooling system is in place and that the addition of the nitrating mixture is slow and controlled. Have a quench bath (e.g., ice water) readily available.

  • Catalytic Hydrogenation:

    • Hazards: Use of flammable hydrogen gas, which can form explosive mixtures with air. Use of pyrophoric catalysts (e.g., Pd/C) that can ignite spontaneously upon contact with air.

    • Precautions: Conduct the reaction in a dedicated high-pressure reactor that has been properly pressure-tested. Ensure the reaction area is well-ventilated and free of ignition sources. Always purge the reactor with an inert gas (e.g., nitrogen) before introducing hydrogen and after the reaction is complete. Handle the catalyst under an inert atmosphere or as a slurry in a solvent.

Analytical Quality Control

To ensure the quality and purity of the final product, a series of analytical tests should be performed at different stages of the synthesis.

AnalysisPurposeMethod
TLC/HPLC Monitor reaction progress and assess crude purity.A suitable mobile phase (e.g., hexane/ethyl acetate for TLC, acetonitrile/water for HPLC) should be developed.
¹H and ¹⁹F NMR Confirm the structure of the intermediate and final product.The spectra should be consistent with the expected structure of 4-Amino-2,3-difluorophenol hydrochloride.
LC-MS Confirm the molecular weight of the product and identify any impurities.The mass spectrum should show the expected molecular ion peak.
Melting Point Assess the purity of the final product.A sharp melting point range indicates high purity.
Elemental Analysis Determine the elemental composition of the final product.The results should be within ±0.4% of the calculated values.

Conclusion

The scale-up synthesis of 4-Amino-2,3-difluorophenol hydrochloride is a challenging yet achievable process that requires careful attention to reaction conditions, safety protocols, and analytical quality control. The two-step synthetic route involving nitration and catalytic hydrogenation is a robust and efficient method for producing this valuable intermediate. By understanding the underlying principles of each reaction and implementing the necessary safety measures, researchers and chemists can successfully scale up this synthesis from the laboratory to the pilot plant. This guide provides a solid foundation for the development of a safe, reliable, and scalable manufacturing process for 4-Amino-2,3-difluorophenol hydrochloride.

References

  • Corning Incorporated. (2022). Nitration of phenol in flow. Application Note #8. [Link]

  • Crimson Publishers. (2018). Studies on Nitration of Phenol over Solid Acid Catalyst. [Link]

  • Google Patents. (1970). Nitration process for phenolic compounds. US3519693A.
  • Google Patents. (1992). Process for the preparation of 2,3-difluoro-6-nitrophenol. CA2092407A1.
  • MDPI. (2001). Nitration Of Phenols Under Mild And Heterogeneous Conditions. [Link]

  • StackExchange. (2024). Why is mononitration of phenol carried out at low temperatures?. [Link]

  • Google Patents. (1963).
  • RSC Publishing. (n.d.). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Applications of 4-Amino-2,3-Difluorophenol (CAS 163733-99-1). [Link]

  • MDPI. (2025). Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). [Link]

Sources

Troubleshooting & Optimization

Improving the solubility of "4-Amino-2,3-difluorophenol hydrochloride" in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility challenges associated with 4-Amino-2,3-difluorophenol hydrochloride . It is designed for researchers requiring immediate, actionable protocols for organic synthesis and purification.

Compound ID: 4-Amino-2,3-difluorophenol hydrochloride CAS (Parent): 163733-99-1 Molecular Formula: C₆H₅F₂NO · HCl

Executive Summary & Solubility Profile

The hydrochloride salt of 4-amino-2,3-difluorophenol exists as a stable ionic lattice. While this salt form prevents oxidation during storage, it renders the compound virtually insoluble in standard non-polar organic solvents (DCM, Toluene, Hexanes) and only sparingly soluble in moderately polar solvents (THF, EtOAc).

To "improve solubility," you must choose a strategy based on your application:

  • Strategy A (Reaction Homogeneity): Use high-dielectric co-solvents to dissolve the salt as-is.

  • Strategy B (Extraction/Processing): Break the ionic lattice ("Free-Basing") to solubilize the neutral molecule in organic media.

  • Strategy C (Biphasic Reactivity): Use Phase Transfer Catalysis (PTC) to shuttle ions into the organic phase.

Solubility Compatibility Matrix
Solvent ClassExamplesSolubility (HCl Salt)Solubility (Free Base)Recommended Strategy
Non-Polar Toluene, HexaneInsoluble LowNot Recommended
Chlorinated DCM, ChloroformInsoluble High Free-Basing (Strategy B)
Polar Aprotic THF, EtOAcLow/SparinglyHigh Free-Basing (Strategy B)
High Dielectric DMSO, DMF, DMAcHigh HighDirect Dissolution (Strategy A)
Protic Methanol, EthanolModerate/High HighCo-solvent (Strategy A)

Decision Framework (Workflow)

Use the following logic flow to determine the correct protocol for your experiment.

SolubilityLogic Start Start: 4-Amino-2,3-difluorophenol HCl Goal What is your goal? Start->Goal Rxn Run Reaction Goal->Rxn Synthesis Extract Extraction / Workup Goal->Extract Purification WaterTol Is water tolerated? Rxn->WaterTol FreeBase Perform Free-Basing (Protocol B) Extract->FreeBase Direct Use DMSO/MeOH Co-solvent (Protocol A) WaterTol->Direct Yes PTC Use Phase Transfer Catalyst (Protocol C) WaterTol->PTC No (Strict Anhydrous)

Figure 1: Decision tree for selecting the appropriate solubilization method based on experimental constraints.

Detailed Protocols

Protocol A: Co-Solvent Dissolution (Maintaining the Salt)

Best for: Reactions where the HCl salt is the reactant and water/alcohol is tolerated.

The high lattice energy of the hydrochloride salt requires a solvent with a high dielectric constant (


) to dissociate the ion pair.
  • Primary Solvent: Dissolve the salt in the minimum volume of DMSO or DMF .

    • Target Concentration: 0.5 – 1.0 M.

  • Dilution: Slowly add your organic solvent of choice (e.g., THF or DCM) to the DMSO solution.

    • Ratio: You can typically achieve a 1:5 ratio (DMSO:Organic) without precipitation.

  • Troubleshooting: If precipitation occurs upon dilution, add Methanol (5-10% v/v) to the mixture. Methanol acts as a bridge solvent, stabilizing the ionic cluster in the organic phase.

Protocol B: "Free-Basing" (The pH Sweet Spot)

Best for: Dissolving the compound in DCM, EtOAc, or Ether for extraction or anhydrous coupling reactions.

Critical Mechanism: You must remove the HCl to form the neutral amine. However, because of the fluorine atoms, the phenol is more acidic than usual. If the pH is too high (>10), you will deprotonate the phenol, forming a water-soluble phenolate salt. You must hit the pH 7–8 sweet spot .

Step-by-Step:

  • Suspension: Suspend the HCl salt in DCM (Dichloromethane) . It will not dissolve yet.

  • Neutralization: Add an equal volume of saturated aqueous NaHCO₃ (Sodium Bicarbonate).

    • Do NOT use NaOH. Strong bases will dissolve the compound back into the water layer as a phenolate.

  • Partition: Shake vigorously in a separatory funnel. The solid should disappear as the neutral amine migrates into the DCM layer.

  • Verification: Check the pH of the aqueous layer. It should be ~8.

  • Isolation: Collect the organic layer, dry over Na₂SO₄, and concentrate immediately.

    • Warning: The free base oxidizes rapidly in air (turning brown/black). Use immediately or store under Argon/Nitrogen.

Protocol C: Phase Transfer Catalysis (PTC)

Best for: Alkylation or acylation reactions in non-polar solvents (Toluene/DCM) where you want to avoid water workup initially.

  • Catalyst Selection: Use Tetrabutylammonium bromide (TBAB) or 18-Crown-6 .

    • Load: 5–10 mol%.

  • Procedure:

    • Suspend the HCl salt in Toluene or DCM.

    • Add the solid base (e.g., K₂CO₃) and the PTC.

    • Reflux/Stir. The PTC shuttles the deprotonated amine/phenoxide into the organic phase for reaction.

Troubleshooting & FAQs

Q1: I added NaOH to free-base the compound, but it stayed in the water layer. Why?

A: You overshot the pH. The 2,3-difluoro substitution pulls electron density from the ring, making the phenolic hydroxyl group significantly more acidic (pKa < 10). At high pH (NaOH), you form the sodium phenolate (anionic), which is water-soluble.

  • Fix: Acidify the aqueous layer carefully to pH 7–8 using dilute HCl, then re-extract with DCM.

Q2: The solution turned dark brown/purple after dissolving. Is it ruined?

A: This indicates oxidation .[1] Aminophenols are redox-active. The "free base" form is highly susceptible to air oxidation, forming quinone-imines (colored species).

  • Prevention: Always degas solvents (sparge with N₂) before dissolving the free base. Add a pinch of ascorbic acid or sodium metabisulfite if the application permits antioxidants.

Q3: Can I use Acetone?

A: Use with caution. While soluble, primary amines can react with acetone to form imines (Schiff bases) over time, especially if the HCl salt acts as an acid catalyst. For stable storage, avoid ketones.

Q4: Why is my yield low after extraction?

A: Check the aqueous layer.[2] Due to the polarity of the C-F bonds and the hydroxyl group, the neutral molecule still has significant water solubility.

  • Fix: Perform "salting out." Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic compound in water, forcing it into the organic layer.

Visualizing the "pH Sweet Spot"

Understanding the species distribution is vital for solubility.

SpeciesDistribution cluster_acid pH < 4 (Acidic) cluster_neutral pH 7-8 (Neutral) cluster_basic pH > 10 (Basic) Acid Cationic Form (R-NH3+) Soluble in: WATER Insoluble in: DCM Neutral Neutral Form (R-NH2 / R-OH) Soluble in: DCM/EtOAc Insoluble in: Water Acid->Neutral Add weak base (NaHCO3) Base Anionic Form (R-O-) Soluble in: WATER Insoluble in: DCM Neutral->Base Add strong base (NaOH)

Figure 2: The solubility of 4-Amino-2,3-difluorophenol changes drastically with pH. The target for organic solubility is the neutral window.

References

  • PubChem. (n.d.). 4-Amino-2,3-difluorophenol (Compound).[2][3][4][5] National Library of Medicine. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General principles of amine salt solubility and extraction).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Technical Guide: Stability & Handling of 4-Amino-2,3-difluorophenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for 4-Amino-2,3-difluorophenol hydrochloride .

CAS (HCl Salt): 1955553-21-5 | CAS (Free Base): 163733-99-1 Molecular Formula: C₆H₆ClF₂NO (Salt) | MW: 181.57 g/mol

Executive Summary: The "Salt vs. Base" Stability Paradox

As a researcher working with 4-Amino-2,3-difluorophenol hydrochloride , your primary challenge is managing the transition between its two states.

  • The HCl Salt (Storage State): Protonation of the amine group (

    
    ) significantly reduces the electron density of the aromatic ring, making it resistant to oxidation. It is stable for months if stored correctly.
    
  • The Free Base (Reactive State): Upon neutralization (e.g., adding

    
     or 
    
    
    
    ), the electron-donating amine (
    
    
    ) and hydroxyl (
    
    
    ) groups activate the ring. In the presence of oxygen, this species rapidly degrades into quinone imines and dark polymers (tars).

Critical Rule: Never neutralize the salt until you are in a degassed environment and ready to react immediately.

Storage & Physical Stability[1][2]

The appearance of color (pink, brown, or black) indicates the formation of oxidation byproducts (quinone imines).

Recommended Storage Conditions
ParameterRequirementTechnical Rationale
Temperature -20°C (Preferred) or 2-8°CRetards the kinetics of auto-oxidation and hydrolysis.
Atmosphere Inert (Argon/Nitrogen) Oxygen is the primary degradation trigger. Store under an inert blanket.
Container Amber Glass / Foil Wrapped Light energy can catalyze the initial formation of radical species.
Hygroscopicity Desiccator Required The HCl salt is hygroscopic. Moisture promotes hydrolysis and clumping.
Degradation Mechanism (The "Browning" Effect)

The following diagram illustrates why your white powder turns black. The fluorine atoms at positions 2 and 3 pull electron density, but the para-aminophenol core remains highly susceptible to Oxidative Deamination.

OxidationCascade Salt HCl Salt (Stable, White) Base Free Base (Reactive, Unstable) Salt->Base + Base (pH > 7) Radical Semiquinone Radical Base->Radical O₂ / Light - e⁻, - H⁺ Imine Quinone Imine (Yellow/Orange) Radical->Imine - e⁻, - H⁺ Polymer Complex Polymers (Black Tar) Imine->Polymer Polymerization Hydrolysis Benzoquinone (Toxic) Imine->Hydrolysis + H₂O

Figure 1: The oxidative degradation pathway of 4-amino-2,3-difluorophenol. Note that the HCl salt blocks the initial step.

Reaction Optimization Guidelines

When using this compound in cross-couplings (Suzuki, Buchwald) or nucleophilic substitutions, follow these protocols to prevent yield loss.

A. Solvent Degassing (Mandatory)

Standard "sparging" is often insufficient.

  • Protocol: Use the Freeze-Pump-Thaw method or vigorous Argon sparging for at least 20 minutes before introducing the aminophenol.

  • Why: Even trace dissolved oxygen can compete with your catalyst for the free base substrate.

B. The "In-Situ" Neutralization Strategy

Do not isolate the free base. Generate it inside the reaction vessel.

Workflow Diagram:

HandlingWorkflow Step1 1. Weigh HCl Salt (Air allowed briefly) Step2 2. Add to Reaction Vessel Step1->Step2 Step3 3. Evacuate & Backfill (Argon x3) Step2->Step3 Step4 4. Add Degassed Solvent Step3->Step4 Step5 5. Add Base (e.g., Et₃N, K₂CO₃) LAST or with Catalyst Step4->Step5 Releases Free Base in Inert Environment

Figure 2: Safe handling workflow to minimize oxidative exposure during reaction setup.

C. Impact of Fluorine Substitution

The 2,3-difluoro substitution pattern makes the phenol more acidic (pKa ~8-9) compared to non-fluorinated aminophenol (pKa ~10).

  • Consequence: It deprotonates easier. If your reaction requires the amine to react (e.g., amide coupling), the phenoxide anion might form and interfere (O-acylation vs N-acylation).

  • Control: Carefully control stoichiometry of the base. If targeting the amine, use a weak base or a biphasic system to suppress phenoxide formation.

Troubleshooting & FAQs

Q1: My reaction mixture turned black immediately after adding the base. Is the product ruined?

Diagnosis: Rapid oxidation to quinone imine. Fix:

  • Check your inert gas line (balloon leaks?).

  • Did you degas the solvent before adding the base?

  • Salvage: If the blackening is mild, the reaction might still proceed, but yield will drop. If it's tar-like, discard.

  • Future: Add a reducing agent like Sodium Ascorbate (1-5 mol%) or Sodium Bisulfite to the reaction mixture if compatible with your catalyst. This acts as an oxygen scavenger.

Q2: I see low conversion in Suzuki Coupling.

Diagnosis: Catalyst poisoning or competitive oxidation. Explanation: Aminophenols can coordinate to Pd catalysts, deactivating them. The oxidized "quinone" species are also potent catalyst poisons. Fix:

  • Increase catalyst loading (to 5 mol%).

  • Use a ligand that prevents amine coordination (e.g., SPhos or XPhos ).

  • Protect the phenol group (e.g., as a silyl ether) before the coupling if the free phenol is problematic.

Q3: Can I perform an aqueous workup without degradation?

Answer: Yes, but work quickly.

  • Acidify the mixture to pH < 4 immediately during the quench. This converts the remaining amine back to the stable ammonium salt.

  • Extract impurities.

  • Only neutralize (pH 7-8) immediately before the final extraction of the product, and minimize air exposure.

Q4: How do I remove the "black impurities" during purification?

Answer:

  • The black polymers are highly polar.

  • Filtration: Pass the crude mixture through a pad of Celite or Silica to trap the tar.

  • Column Chromatography: Add 1% Triethylamine to your eluent to prevent streaking, but ensure the fraction collection is rapid to avoid on-column oxidation.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2778766, 4-Amino-2,3-difluorophenol. Retrieved from [Link]

  • Li, J., et al. (2012). Investigation on redox mechanism of p-aminophenol in non-aqueous media.[1] Electrochimica Acta. (General mechanism of aminophenol oxidation).

Sources

Removal of impurities from "4-Amino-2,3-difluorophenol hydrochloride" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Division (Senior Application Scientist) Subject: Troubleshooting & Impurity Removal: 4-Amino-2,3-difluorophenol hydrochloride

Executive Summary & Molecule Profile

This guide addresses the purification and stability challenges associated with 4-Amino-2,3-difluorophenol hydrochloride (CAS: 1955553-21-5 / Free base: 163733-99-1).[1][2] This compound is a critical fluorinated intermediate, often employed in the synthesis of fluoroquinolone antibiotics and advanced agrochemicals. Its electron-rich aminophenol core makes it highly susceptible to oxidation and defluorination, requiring precise control during synthesis and isolation.[1][2]

Property Data
Molecular Formula C₆H₅F₂NO[1][2][3] · HCl
Molecular Weight 145.11 (Free Base) / 181.57 (HCl Salt)
Appearance White to off-white crystalline solid (Pure); Pink/Brown (Oxidized)
Solubility Soluble in water, methanol, DMSO; Sparingly soluble in dichloromethane.[1]
Key Instability Oxidative dimerization (color formation); Hydrodefluorination during catalytic reduction.[1]

Synthesis Pathways & Impurity Origins

Understanding the synthesis route is the first step in identifying impurities.[2] The two primary routes yield distinct impurity profiles.[2]

Route A: Nucleophilic Aromatic Substitution (SNAr) – Preferred High-Purity Route[1][2][3]
  • Starting Material: 2,3,4-Trifluoronitrobenzene.[1][2]

  • Mechanism: Hydrolysis (

    
    ) replaces the fluorine atom para to the nitro group.[1][2]
    
  • Impurity Profile:

    • Regioisomer: 2-Nitro-3,4-difluorophenol (from ortho attack).[1][2]

    • Inorganic: Fluoride salts (

      
      , 
      
      
      
      ).[1]
Route B: Direct Nitration – Legacy/High-Impurity Route[1][2][3]
  • Starting Material: 2,3-Difluorophenol.[1][2][4][5]

  • Mechanism: Electrophilic aromatic substitution (

    
    ).[1]
    
  • Impurity Profile:

    • Regioisomer: 6-Nitro-2,3-difluorophenol (Major contaminant due to ortho direction).[1][2]

    • Over-nitration: Dinitro species.[1]

Critical Step: Reduction (Applicable to both routes)

Converting the nitro group to the amine is the most hazardous step for purity.[2]

  • Risk: Catalytic hydrogenation (

    
    ) often cleaves the 
    
    
    
    bond (hydrodefluorination), creating 4-Amino-2-fluorophenol or 4-Amino-3-fluorophenol .[1][2]

Impurity Visualization (Graphviz)[1][2]

SynthesisPathways Start_SNAr 2,3,4-Trifluoronitrobenzene Inter_Nitro 4-Nitro-2,3-difluorophenol Start_SNAr->Inter_Nitro Hydrolysis (KOH) Target: Para Impurity_Ortho Impurity: 2-Nitro isomer (Ortho attack) Start_SNAr->Impurity_Ortho Side Rxn: Ortho Start_Nitration 2,3-Difluorophenol Start_Nitration->Inter_Nitro Nitration Target: Para Impurity_Regio Impurity: 6-Nitro isomer (Ortho nitration) Start_Nitration->Impurity_Regio Side Rxn: Ortho Reduction Reduction Step (Fe/HCl or H2/Pd-S) Inter_Nitro->Reduction Product 4-Amino-2,3-difluorophenol (Free Base) Reduction->Product Impurity_Defluoro Impurity: Defluorinated Phenols (Loss of F) Reduction->Impurity_Defluoro Over-reduction (Pd/C) Impurity_Oxidation Impurity: Quinone Imines (Pink/Brown Color) Product->Impurity_Oxidation Air Exposure Final_Salt HCl Salt Formation Product->Final_Salt HCl/EtOH

Caption: Synthesis workflow contrasting the SNAr and Nitration routes, highlighting critical impurity generation points (red nodes).

Technical Support: Troubleshooting & FAQs

Issue 1: The product is turning pink or brown during storage.

Diagnosis: Oxidative degradation.[1] Aminophenols are sensitive to air, forming highly colored quinone imines or azo-polymers.[1][2] Corrective Action:

  • During Workup: Add a reducing agent like Sodium Dithionite (

    
    )  or Sodium Bisulfite (
    
    
    
    )
    (0.5% w/v) to the aqueous layer during extraction.[1] This reduces any oxidized quinones back to the phenol.[2]
  • Salt Formation: Convert the free base to the Hydrochloride salt immediately.[1][2] The salt form is significantly more resistant to oxidation than the free amine.[2]

  • Storage: Store under Argon/Nitrogen at -20°C.

Issue 2: HPLC shows a persistent impurity (~5-10%) with M-18 or M-1 mass difference.

Diagnosis: Hydrodefluorination.

  • If you used catalytic hydrogenation (

    
    ), you likely cleaved a Fluorine atom.[1]
    
  • Impurity: 4-Amino-2-fluorophenol or 4-Amino-3-fluorophenol.[1][2] Corrective Action:

  • Switch Reduction Method: Use Iron powder/Ammonium Chloride (

    
    )  in Ethanol/Water.[1] This is a mild, chemoselective method that does not attack the C-F bond.
    
  • Alternative: If hydrogenation is mandatory, use a sulfided Platinum on Carbon (

    
    )  catalyst, which poisons the catalyst activity enough to prevent dehalogenation while allowing nitro reduction.[1]
    
Issue 3: Melting point is depressed (Wide range).

Diagnosis: Presence of regioisomers (likely the 6-amino isomer if Route B was used) or inorganic salts.[1][2] Corrective Action:

  • Purification Strategy: It is difficult to separate the amine isomers.[1][2] Recrystallize the Nitro intermediate before reduction. 4-Nitro-2,3-difluorophenol crystallizes well from Toluene/Hexane, whereas isomers often remain in the mother liquor.[1][2]

Detailed Experimental Protocols

Protocol A: Chemoselective Reduction (Preventing Defluorination)

Use this method to avoid F-cleavage common with Pd/C.[1][2]

  • Setup: In a 500 mL 3-neck flask equipped with a mechanical stirrer and reflux condenser.

  • Dissolution: Dissolve 4-Nitro-2,3-difluorophenol (10.0 g, 57.1 mmol) in Ethanol (150 mL) and Water (40 mL).

  • Activation: Add Ammonium Chloride (3.0 g, 56 mmol) and Iron Powder (325 mesh, 9.6 g, 171 mmol).

  • Reaction: Heat to reflux (80°C) with vigorous stirring for 2–4 hours. Monitor by TLC (Eluent: 1:1 Ethyl Acetate/Hexane).[1] The yellow nitro spot should disappear; a fluorescent blue amine spot may appear.[2]

  • Workup:

    • Filter hot through a Celite pad to remove Iron oxide sludge.[1] Wash pad with hot ethanol.[1]

    • Concentrate the filtrate under reduced pressure to remove ethanol.[2]

    • Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).[1]

    • Crucial Step: Wash the organic layer with 10% Sodium Bisulfite solution (to prevent oxidation).[1] Dry over

      
      .[1]
      
Protocol B: Salt Formation & Recrystallization

Converts the unstable oil into a stable, pure solid.[2]

  • Salting: Dissolve the crude free base oil from Protocol A in a minimum amount of dry Ethanol or Isopropanol at 0°C.

  • Acidification: Dropwise add 4M HCl in Dioxane or Conc. HCl (1.1 equivalents).[1] A white precipitate should form immediately.[1]

  • Recrystallization:

    • Heat the slurry until dissolved (add minimal extra Ethanol if needed).

    • Allow to cool slowly to room temperature, then refrigerate (4°C).

    • Anti-solvent: If crystallization is poor, add Diethyl Ether dropwise to the cold solution until turbidity persists.[1]

  • Isolation: Filter the white crystals under Nitrogen (to avoid moisture/air). Wash with cold Ether.[1] Dry in a vacuum desiccator over

    
    .
    

References

  • MDPI. (2020).[1] Organic Salts of Pharmaceutical Impurity p-Aminophenol. Retrieved from [Link] (Salt formation strategies for aminophenol stability).[1]

  • National Institutes of Health (PubChem). (2025).[1] 4-Amino-2,3-difluorophenol Compound Summary. Retrieved from [Link].[1]

  • University of Canterbury. (2023). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable Catalysts. Retrieved from [Link] (Catalytic reduction kinetics and defluorination avoidance).[1]

Sources

Technical Support Center: Handling & Stabilization of 4-Amino-2,3-difluorophenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4A23DF-OX-PREV Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Hidden" Oxidant

The Problem: 4-Amino-2,3-difluorophenol hydrochloride (CAS: 163733-99-1) is structurally predisposed to rapid oxidation. While the hydrochloride salt offers some stability, neutralization (free-basing) exposes the electron-rich aromatic ring to atmospheric oxygen.

The Mechanism: The presence of fluorine atoms at positions 2 and 3 withdraws electron density, theoretically stabilizing the ring. However, the para-amino and hydroxyl groups create a "push-pull" system that facilitates the formation of a Quinone Imine intermediate. This electrophilic species rapidly polymerizes into insoluble dark tars (often brown or black) or reacts with nucleophiles in your mixture, destroying yield.

Oxidation Pathway Visualization

The following diagram illustrates the degradation pathway you are fighting against.

OxidationMechanism Start 4-Amino-2,3-difluorophenol (Free Base) Radical Semiquinone Radical (Reactive Intermediate) Start->Radical -e-, -H+ (O2/Trace Metals) QuinoneImine p-Quinone Imine (Electrophilic Toxicant) Radical->QuinoneImine -e-, -H+ Polymer Polymer/Tar (Yield Loss) QuinoneImine->Polymer Self-Reaction / Nucleophiles

Figure 1: The oxidative cascade from the free amine to the destructive quinone imine species.

Pre-Reaction: Storage & Preparation

User Question: "My bottle of starting material has turned from off-white to a dark crust. Is it usable?"

Diagnosis: Surface oxidation. The HCl salt is hygroscopic; absorbed water facilitates hydrolysis and subsequent oxidation.

Protocol A: Material Assessment & Rescue
  • Visual Inspection: If the core crystals are white/beige under the dark crust, the bulk is likely intact.

  • Recrystallization (Only if necessary):

    • Dissolve in minimal degassed ethanol/water (9:1).

    • Add 1-2 mol% Sodium Dithionite (Na₂S₂O₄) . This acts as a scavenger for quinone imines, reverting them back to the phenol.

    • Crystallize by cooling; filter under Argon.

Protocol B: The "Salt-Lock" Strategy

Never store the free base. Always generate it in situ.

  • Storage: Keep at -20°C under Argon.

  • Container: Amber glass with parafilm or Sure/Seal™ caps.

Reaction Setup: The "Zero-Oxygen" Standard

User Question: "I am running an amide coupling. The reaction turns black within 10 minutes of adding the base. Why?"

Diagnosis: You generated the free base in the presence of dissolved oxygen. Standard "nitrogen balloon" purging is insufficient for fluorinated aminophenols.

Critical Workflow: Reaction Assembly

ReactionWorkflow Start Start Reaction Setup SolventPrep Step 1: Degas Solvent (Sparging or Freeze-Pump-Thaw) Start->SolventPrep AddScavenger Step 2: Add Antioxidant (Sodium Dithionite or Ascorbic Acid) SolventPrep->AddScavenger AddReagents Step 3: Add 4-Amino-2,3-difluorophenol HCl AddScavenger->AddReagents InertSeal Step 4: Seal & Purge Headspace AddReagents->InertSeal AddBase Step 5: Add Base (In-Situ Free Basing) (Dropwise, Slow) InertSeal->AddBase Monitor Monitor Color (Pink = Warning, Brown = Failure) AddBase->Monitor

Figure 2: Step-by-step decision tree for minimizing oxidative exposure during reaction setup.

Technique: Solvent Degassing Comparison

Dissolved oxygen is the primary culprit. Choose your method based on scale:

MethodEfficiencySuitability for AminophenolsProcedure Note
Sparging Moderate (95%)Routine ReactionsBubble Ar/N₂ through a dispersion tube for >15 mins/L.
Freeze-Pump-Thaw High (>99%)Sensitive Catalysis (Pd/Ni)Cycle 3 times. Mandatory if using < 10 mg scale.
Sonication + Vacuum Low (80%)NOT RECOMMENDED Insufficient for preventing quinone imine formation.
The "Secret Ingredient": Additive Strategy

For aqueous or biphasic reactions, adding a reducing agent is the most effective safeguard.

  • Primary Choice: Sodium Dithionite (Na₂S₂O₄) .

    • Load: 5–10 mol% relative to the aminophenol.

    • Mechanism:[1][2][3][4][5][6] Reduces any formed quinone imine back to the aminophenol instantly.

  • Secondary Choice: L-Ascorbic Acid (Vitamin C) .

    • Load: 10–20 mol%.

    • Use Case: Organic-soluble reactions (can use Ascorbyl Palmitate for better solubility in DCM/THF).

Post-Reaction: Workup & Purification

User Question: "My TLC showed a clean spot, but after column chromatography, I recovered nothing but tar."

Diagnosis: Silica gel is slightly acidic but often contains trapped oxygen and metal impurities (Fe³⁺) that catalyze oxidation on the solid phase. The high surface area acts as an "oxidation reactor."

Troubleshooting Guide: Purification
1. The "Flash" Workup

Do not dry the crude material to a solid if possible. Keep it in solution with a trace of antioxidant until the last moment.

2. Column Chromatography Modifications

Standard silica is dangerous for this compound. Modify your stationary phase:

  • Pre-treatment: Flush the column with mobile phase containing 1% Triethylamine (to deactivate acidic sites) OR use acidified silica if your product is stable to acid (prevents free-base oxidation).

  • Speed: Use "Flash" literally. Run the column fast.

  • Argon Pressure: Use inert gas to push the column, not compressed air.

3. Alternative: Acidic Extraction

If your product allows, avoid chromatography.

  • Extract the reaction mixture with degassed ethyl acetate.

  • Wash with dilute HCl (converts amine to stable salt).

  • Lyophilize the aqueous layer to recover the stable hydrochloride salt.

Frequently Asked Questions (FAQ)

Q: Why is the 2,3-difluoro substitution pattern significant? A: While fluorine is electron-withdrawing (which usually stabilizes oxidation), it also increases the acidity of the phenol (pKa drops). This makes the phenolate anion form more easily at lower pH. The phenolate is much more susceptible to oxidation than the neutral phenol. Therefore, pH control is stricter for this analog than for non-fluorinated aminophenols.

Q: My reaction solution turned pink. Is it ruined? A: Not necessarily. Pink indicates trace formation of the quinone imine or a radical intermediate.

  • Action: Immediately add a fresh portion of Sodium Dithionite (aqueous wash) or Ascorbic Acid. If it reverts to colorless/yellow, you have saved it. If it remains dark brown/black, polymerization has occurred.

Q: Can I use metal catalysts (Cu, Pd) with this compound? A: Yes, but metal ions can catalyze the oxidation of aminophenols.

  • Solution: Use higher ligand loadings to ensure the metal is fully chelated. Consider adding EDTA to the workup to strip metals before concentrating the product, preventing post-reaction oxidation.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for handling air-sensitive amines and phenols).
  • Yang, D., et al. "A highly efficient and versatile method for the synthesis of benzimidazoles via Na2S2O4 reduction."[4] Synthesis, 2005, 47-56.[4] Link (Demonstrates the efficacy of Sodium Dithionite in stabilizing aminophenol intermediates).

  • Billings, R. E. "Mechanisms of catechol-O-methyltransferase-mediated oxidative inactivation of 4-aminophenol." Drug Metabolism and Disposition, 1985.
  • Mitchell, S. C., & Waring, R. H. "Aminophenols." Ullmann's Encyclopedia of Industrial Chemistry, Wiley-VCH, 2000. Link (Industrial handling and stabilization data).

  • BenchChem. "Preventing oxidation of 2-aminophenol during synthesis and storage." Link (General protocols for air-sensitive aminophenols).

Sources

Technical Support Center: Synthesis of 4-Amino-2,3-difluorophenol Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-amino-2,3-difluorophenol hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable fluorinated intermediates. The unique arrangement of functional groups—an amine, a hydroxyl group, and two adjacent fluorine atoms—confers desirable properties but also introduces specific synthetic hurdles.[1] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to enhance the efficiency, yield, and purity of your reactions.

The presence of fluorine atoms in pharmaceutical and agrochemical compounds can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] 4-Amino-2,3-difluorophenol is a key building block for introducing these advantages into complex molecules.[1] However, its synthesis and the preparation of its derivatives are not always straightforward. This guide aims to be a practical resource to overcome these challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-amino-2,3-difluorophenol derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in the Nitration of 2,3-Difluorophenol

Question: My nitration of 2,3-difluorophenol to produce the 2,3-difluoro-4-nitrophenol intermediate is resulting in low yields and a significant amount of dark, tarry byproducts. What is happening and how can I improve this step?

Answer: This is a common and critical issue. The high reactivity of the phenol ring, activated by the hydroxyl group, combined with the strong oxidizing nature of nitrating agents, often leads to over-nitration and oxidative degradation.[3][4]

Potential Causes & Solutions:

  • Harsh Reaction Conditions: Standard nitrating mixtures (e.g., concentrated HNO₃/H₂SO₄) are often too aggressive for activated phenols.

    • Solution 1: Temperature Control (Critical): Nitration is highly exothermic.[5] A runaway reaction is a primary cause of byproduct formation. Maintain a strict low temperature, ideally between -5 °C and 0 °C, using an ice-salt or acetone/dry ice bath. Add the nitrating agent dropwise with vigorous stirring to ensure efficient heat dissipation.[4]

    • Solution 2: Milder Nitrating Agents: Avoid harsh conditions by using alternative nitrating systems. Consider using dilute nitric acid in a suitable solvent or employing reagents like sodium nitrite with a solid acid catalyst.[3] For highly sensitive substrates, dinitrogen pentoxide (N₂O₅) can be a powerful yet cleaner option.[5]

  • Over-Nitration: The initial product, 2,3-difluoro-4-nitrophenol, is still susceptible to further nitration, leading to dinitro or trinitro compounds which can be difficult to separate.[3][5]

    • Solution: Control Stoichiometry and Reaction Time: Use a molar ratio of the nitrating agent to the substrate that is close to 1:1.[4] Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction immediately by pouring it onto ice water to prevent further nitration.[4][5]

  • Substrate Oxidation: The phenol ring is easily oxidized, leading to the formation of quinones and polymeric tars.[4]

    • Solution: Protecting Group Strategy: To temper the high reactivity, consider protecting the hydroxyl group as an ester or ether before nitration. After the nitration step, the protecting group can be removed via hydrolysis. This strategy can significantly improve the yield and purity of the desired nitro-intermediate.

Issue 2: Poor Selectivity in the Reduction of the Nitro Group

Question: During the catalytic hydrogenation of 2,3-difluoro-4-nitrophenol to form 4-amino-2,3-difluorophenol, I am observing de-fluorination and other side products. How can I achieve a more selective reduction?

Answer: The selective reduction of a nitro group in the presence of sensitive fluorine substituents is a significant challenge. Catalytic hydrogenation, while common, can lead to hydrodefluorination, especially under harsh conditions.

Potential Causes & Solutions:

  • Catalyst Poisoning: The starting material or impurities (e.g., sulfur compounds) can poison the catalyst, reducing its activity and selectivity.[6][7] This can lead to longer reaction times and the need for more forcing conditions, which in turn promotes side reactions.

    • Solution 1: Use High-Purity Substrates: Ensure your 2,3-difluoro-4-nitrophenol is of high purity before proceeding with the reduction.

    • Solution 2: Catalyst Selection: Palladium on carbon (Pd/C) is a common choice, but it can sometimes be too aggressive. Consider using alternative catalysts like platinum on carbon (Pt/C) or Raney nickel.[8] In some cases, specialized catalysts like copper-based systems can offer high selectivity for nitro group reduction while leaving other functional groups intact.[9]

  • Over-Reduction/Hydrodefluorination: The C-F bond can be susceptible to cleavage under hydrogenation conditions, particularly at elevated temperatures and pressures.

    • Solution 1: Optimize Reaction Conditions: Perform the hydrogenation at lower pressures (e.g., 1-5 atm of H₂) and ambient temperature. Monitor the reaction progress carefully and stop it once the starting material is consumed.

    • Solution 2: Alternative Reduction Methods: If catalytic hydrogenation proves problematic, consider chemical reduction methods. Reagents like tin(II) chloride (SnCl₂) in HCl, or iron powder in acetic acid are classic and effective methods for reducing aromatic nitro groups with high selectivity. Titanous chloride has also been used as a reducing agent in similar contexts.[10] The Zinin reduction, using reagents like sodium sulfide or ammonium sulfide, is known for its ability to selectively reduce one nitro group in polynitro compounds and can be a mild alternative.[11][12][13]

Issue 3: Difficulty in Purification and Isolation of the Final Product

Question: The final product, 4-amino-2,3-difluorophenol, is difficult to purify. It seems to be unstable and darkens upon standing. How can I improve its isolation and stability?

Answer: Aminophenols are notoriously prone to oxidation, especially in the presence of air and light. The electron-donating amino and hydroxyl groups make the aromatic ring highly susceptible to oxidation, leading to colored impurities.

Potential Causes & Solutions:

  • Aerial Oxidation: The free amine is readily oxidized.

    • Solution 1: Isolation as a Hydrochloride Salt: The most effective strategy is to isolate the product as its hydrochloride salt. After the reduction is complete and the catalyst is filtered off, acidify the solution with hydrochloric acid. The hydrochloride salt is generally a more stable, crystalline solid that is less prone to oxidation and easier to handle and purify by recrystallization.[8]

    • Solution 2: Work under an Inert Atmosphere: During work-up and purification, handle the free amine under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

  • Impurities from the Reduction Step: Residual metals from catalytic hydrogenation or tin salts from a chemical reduction can contaminate the product and may catalyze its decomposition.

    • Solution: Thorough Work-up: If using a SnCl₂ reduction, ensure the work-up includes a basic wash to remove tin salts. If using catalytic hydrogenation, filtering the reaction mixture through a pad of Celite can help remove fine catalyst particles.[14][15]

  • Inappropriate Purification Technique: The polarity of the aminophenol can make chromatographic purification challenging.

    • Solution: Recrystallization of the Salt: Recrystallization of the hydrochloride salt from a suitable solvent system (e.g., ethanol/ether, isopropanol/water) is often the most effective method for achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for synthesizing 4-amino-2,3-difluorophenol?

A1: The most common and logical starting material is 2,3-difluorophenol. The synthesis typically proceeds via nitration to install the nitro group at the 4-position, followed by reduction to the amine.[1]

Q2: Are there any specific safety precautions I should take when working with these compounds?

A2: Yes. Fluorinating agents and the resulting fluorinated compounds should be handled with care.[16] 4-Amino-2,3-difluorophenol is classified as toxic if swallowed and can cause skin irritation and serious eye damage. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Review the Safety Data Sheet (SDS) for all reagents before use.

Q3: Can I introduce the fluorine atoms later in the synthesis?

A3: While possible, introducing fluorine atoms onto an aromatic ring (late-stage fluorination) can be challenging and often requires specialized and hazardous reagents like elemental fluorine or electrophilic fluorinating agents (e.g., Selectfluor).[2][16] It is generally more efficient and safer to start with a commercially available fluorinated building block like 2,3-difluorophenol.[16]

Q4: My NMR spectrum shows unexpected signals. What could they be?

A4: Unexpected signals could arise from several sources. Positional isomers from the nitration step are a common issue.[3] If you observe signals indicating the loss of a fluorine atom, hydrodefluorination during the reduction step is a likely cause. In some cases, especially with highly activated rings, ipso-substitution (where the nitro group displaces a substituent already on the ring) can occur.[3] 19F NMR can be a powerful tool to identify and quantify fluorinated byproducts.[17]

Q5: How should I store the final 4-amino-2,3-difluorophenol hydrochloride?

A5: The hydrochloride salt is significantly more stable than the free base. It should be stored in a tightly sealed container, protected from light and moisture, in a cool, dry place. Storing under an inert atmosphere can further prolong its shelf life.

Data & Protocols

Table 1: Troubleshooting Summary for Key Synthetic Steps
Problem Synthetic Step Potential Cause(s) Recommended Solution(s)
Low Yield / Tar FormationNitration- High Temperature- Harsh Nitrating Agent- Over-reaction- Maintain temp at -5 to 0 °C- Use milder agents (e.g., dilute HNO₃)- Monitor by TLC and quench promptly
De-fluorinationReduction- Aggressive Catalyst (e.g., Pd/C)- High H₂ Pressure/Temp- Use Pt/C or Raney Ni- Reduce at low pressure & ambient temp- Use chemical reduction (SnCl₂, Fe/AcOH)
Product InstabilityIsolation- Aerial Oxidation of Free Amine- Isolate as the hydrochloride salt- Work under an inert atmosphere
Poor RegioselectivityNitration- Strong Activating Effect of -OH- Protect the hydroxyl group before nitration- Optimize solvent and acid catalyst concentration
Protocol 1: Synthesis of 2,3-Difluoro-4-nitrophenol

Objective: To nitrate 2,3-difluorophenol with high yield and selectivity.

Materials:

  • 2,3-Difluorophenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice-salt bath

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-difluorophenol (1.0 eq) in a minimal amount of concentrated sulfuric acid.

  • Cool the flask to -5 °C in an ice-salt bath.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to a small amount of chilled concentrated sulfuric acid.

  • Add the cold nitrating mixture dropwise to the stirred solution of the phenol over 30-60 minutes. Crucially, maintain the internal temperature below 0 °C throughout the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture onto a large beaker of crushed ice with stirring.

  • The solid product should precipitate. If it oils out, proceed to extraction.

  • Extract the aqueous mixture three times with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Protocol 2: Reduction and Isolation as Hydrochloride Salt

Objective: To reduce the nitro intermediate and isolate the stable hydrochloride salt of 4-amino-2,3-difluorophenol.

Materials:

  • 2,3-Difluoro-4-nitrophenol

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Celite

Procedure:

  • To a solution of 2,3-difluoro-4-nitrophenol (1.0 eq) in ethanol in a round-bottom flask, add tin(II) chloride dihydrate (4-5 eq).

  • Carefully add concentrated HCl and heat the mixture to reflux (typically 70-80 °C).

  • Monitor the reaction by TLC until the starting material has disappeared.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the mixture with a concentrated NaOH solution until the pH is basic (pH 8-9). This will precipitate tin salts.

  • Filter the mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO₄, and filter.

  • Bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol/ether, until no more precipitate forms.

  • Collect the resulting white to off-white solid by vacuum filtration, wash with cold ether, and dry under vacuum to obtain 4-amino-2,3-difluorophenol hydrochloride.

Visualizations

General Synthetic Workflow

Start 2,3-Difluorophenol Nitration Nitration (HNO₃, H₂SO₄, <0°C) Start->Nitration Intermediate 2,3-Difluoro-4-nitrophenol Nitration->Intermediate Reduction Reduction (e.g., SnCl₂/HCl or H₂/Catalyst) Intermediate->Reduction FreeBase 4-Amino-2,3-difluorophenol (Free Base) Reduction->FreeBase SaltFormation Salt Formation (HCl) FreeBase->SaltFormation FinalProduct 4-Amino-2,3-difluorophenol Hydrochloride SaltFormation->FinalProduct start Low Yield in Reduction Step? check_defluorination Evidence of De-fluorination? (Check MS / 19F NMR) start->check_defluorination Yes incomplete_reaction Incomplete Reaction? (Starting Material Remains) start->incomplete_reaction No sol_hars_cond Cause: Harsh Conditions - Lower H₂ pressure/temp - Change catalyst (Pd -> Pt) check_defluorination->sol_hars_cond Yes sol_chem_red Switch to Chemical Reduction (SnCl₂, Fe/AcOH) check_defluorination->sol_chem_red Persistent Issue sol_inc_time Cause: Inefficient Reaction - Increase reaction time - Check catalyst activity incomplete_reaction->sol_inc_time Yes sol_poison Cause: Catalyst Poisoning - Purify nitro-intermediate - Use fresh catalyst incomplete_reaction->sol_poison If time extension fails

Caption: Decision tree for troubleshooting low reduction yields.

References

  • Exploring the Synthesis and Applications of 4-Amino-2,3-Difluorophenol (CAS 163733-99-1) . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of Fluorinated Amines: A Personal Account . PMC - NIH. [Link]

  • Catalytic hydrogenation mechanism . ResearchGate. [Link]

  • Mechanochemical Synthesis of Fluorinated Imines . MDPI. [Link]

  • Synthesis of Fluorinated Amines: A Personal Account . ACS Organic & Inorganic Au. [Link]

  • Synthetic Strategies to Access Fluorinated Azoles . PMC - NIH. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds . RSC Publishing. [Link]

  • Fluorination - ACS GCI Pharmaceutical Roundtable Reagent Guides . Wordpress. [Link]

  • Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst . PMC. [Link]

  • Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture . PMC. [Link]

  • Directed (ortho) Metallation . University of Rochester. [Link]

  • Applications and Syntheses of Fluorinated Pharmaceuticals . World Scientific Publishing. [Link]

  • CN105646245A - 4-amino-3-fluorophenol and preparation method thereof.
  • How to Prevent Catalyst Poisoning at the Industrial Scale . Altex. [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH . Semantic Scholar. [Link]

  • Catalyst poisoning . Wikipedia. [Link]

  • Selective nitro reduction of poly nitro compounds . Chemistry Stack Exchange. [Link]

  • TITANOUS CHLORIDE AS A REDUCING AGENT IN THE DINITROFLUOROBENZENE REACTION FOR PROTEIN . PubMed. [Link]

  • (PDF) Selective reduction of dinitro compounds . ResearchGate. [Link]

  • Directed ortho metalation . Wikipedia. [Link]

  • Mechanism of aromatic lithiation reactions--Importance of steric factors . Indian Academy of Sciences. [Link]

  • Paternò–Büchi reaction . Wikipedia. [Link]

  • Ortho lithiation mechanism|Metal halogen exchange reaction|Butyllithium reaction|NET|GATE|JAM . YouTube. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides . Frontiers. [Link]

  • Directed ortho lithiation general mechanism . ResearchGate. [Link]

  • Aromatic nitration under various conditions . ResearchGate. [Link]

  • The Paternò–Büchi reaction – a comprehensive review . Photochemical & Photobiological Sciences (RSC Publishing). [Link]

  • What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? . Axens. [Link]

  • Improved Processes For Preparing 4 Chloro 2 Amino Phenol And Derivative Thereof . QuickCompany. [Link]

  • A Paternò–Büchi Reaction of Aromatics with Quinones under Visible Light Irradiation . MDPI. [Link]

  • Paterno-Buchi photocyclization of 2-siloxyfurans and carbonyl compounds. Notable substituent and carbonyl (Aldehyde vs ketone and singlet- vs triplet-excited state) effects on the regioselectivity (Double-bond selection) in the formation of bicyclic exo-oxetanes . PubMed. [Link]

  • Synthesis of Functionalized Spirocyclic Oxetanes through Paternò-Büchi Reactions of Cyclic Ketones and Maleic Acid Derivatives . Chemical Communications (RSC Publishing). [Link]

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Validation & Comparative

A Senior Application Scientist's Comparative Guide to 4-Amino-2,3-difluorophenol Hydrochloride and its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated building blocks, such as aminophenols, offer a gateway to compounds with enhanced metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth comparison of 4-Amino-2,3-difluorophenol hydrochloride with other fluorinated aminophenol isomers, offering insights into their physicochemical properties, synthetic pathways, and potential applications. As a Senior Application Scientist, my objective is to present a technically sound comparison grounded in available data, while also highlighting areas where further experimental exploration is warranted.

The Significance of Fluorine Positioning in Aminophenols

The introduction of fluorine atoms to the aminophenol core dramatically alters its electronic properties, lipophilicity, and metabolic fate.[1] The specific placement of these fluorine atoms creates a palette of building blocks with distinct characteristics, enabling fine-tuning of drug candidates. This guide will focus on the comparison of 4-Amino-2,3-difluorophenol hydrochloride with its isomers, exploring how the regiochemistry of fluorination impacts their utility.

Physicochemical Properties: A Comparative Analysis

Property4-Amino-2,3-difluorophenol4-Amino-2,5-difluorophenol4-Amino-2,6-difluorophenol4-Amino-3,5-difluorophenol
Molecular Formula C₆H₅F₂NOC₆H₅F₂NOC₆H₅F₂NOC₆H₅F₂NO
Molecular Weight 145.11 g/mol [2][3]145.11 g/mol [4]145.11 g/mol 145.11 g/mol
Melting Point 152-155 °C[2]Not ReportedNot ReportedNot Reported
Boiling Point 255.5 °C at 760 mmHg[5]Not ReportedNot ReportedNot Reported
pKa (predicted) Acidic: ~8-9, Basic: ~3-4Acidic: ~8-9, Basic: ~3-4Acidic: ~8-9, Basic: ~3-4Acidic: ~8-9, Basic: ~3-4
LogP (predicted) 1.1 - 1.25[3][4]1.25[4]Not ReportedNot Reported
Appearance Solid[2]SolidSolidSolid
Purity (Typical) ≥97%[2]≥98%[6]Not Reported≥95%
CAS Number 163733-99-1[2][3]120103-19-7[4][6]126058-97-7135086-76-9
Hydrochloride CAS 1955553-21-5[7]Not Reported220353-22-0[8]Not Reported

Expert Insights on Physicochemical Properties:

The presence of two fluorine atoms is expected to lower the pKa of the phenolic hydroxyl group and the anilinium ion compared to non-fluorinated aminophenols, making them more acidic. The precise pKa values will be subtly influenced by the fluorine positions due to their inductive and resonance effects. Similarly, the lipophilicity (LogP) is expected to be higher than that of aminophenol itself, a desirable trait for crossing biological membranes. The hydrochloride salt form of these compounds enhances their water solubility and stability for storage and handling.

Synthetic Pathways: A Conceptual Comparison

While specific, detailed, and directly comparable synthetic protocols for all isomers are not available in a single source, general strategies for the synthesis of fluorinated aminophenols can be outlined. Common approaches involve the nitration of a corresponding difluorophenol followed by reduction, or the selective fluorination of an aminophenol derivative.[1] The choice of route often depends on the availability and cost of the starting materials.

General Synthetic Workflow

The following diagram illustrates a generalized, conceptual workflow for the synthesis of a 4-amino-difluorophenol isomer.

G cluster_0 Nitration Route cluster_1 Fluorination Route start_n Difluorophenol Isomer nitration Nitration (e.g., HNO₃/H₂SO₄) start_n->nitration nitro_intermediate Nitrodifluorophenol Isomer nitration->nitro_intermediate reduction Reduction (e.g., H₂/Pd-C, Fe/HCl) nitro_intermediate->reduction product_n Aminodifluorophenol Isomer reduction->product_n start_f Aminophenol Derivative protection Protection of Amino/Hydroxyl Groups start_f->protection protected_intermediate Protected Aminophenol protection->protected_intermediate fluorination Electrophilic Fluorination (e.g., Selectfluor®) protected_intermediate->fluorination deprotection Deprotection fluorination->deprotection product_f Fluorinated Aminophenol Isomer deprotection->product_f

Caption: Conceptual synthetic workflows for fluorinated aminophenols.

Causality Behind Experimental Choices:

  • Nitration Route: This is often the more traditional and cost-effective approach if the corresponding difluorophenol is readily available. The regioselectivity of the nitration step is crucial and will be directed by the existing hydroxyl and fluorine substituents. Subsequent reduction of the nitro group is typically a high-yielding and clean reaction.

  • Fluorination Route: This "late-stage" fluorination approach is valuable when the desired difluorophenol is difficult to access. The use of electrophilic fluorinating reagents like Selectfluor® allows for the direct introduction of fluorine onto an activated aromatic ring. Protecting groups for the amine and hydroxyl functionalities are often necessary to prevent side reactions and control regioselectivity.

Hypothetical Experimental Protocol: Synthesis of 4-Amino-2,3-difluorophenol via Nitration and Reduction

The following is a hypothetical, generalized protocol based on standard procedures for similar transformations.[9][10] This protocol is for illustrative purposes and would require optimization and validation.

Step 1: Nitration of 2,3-Difluorophenol

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,3-difluorophenol (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane at 0 °C.

  • Nitrating Agent Addition: Slowly add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,3-difluoro-4-nitrophenol.

Step 2: Reduction of 2,3-Difluoro-4-nitrophenol

  • Reaction Setup: Dissolve the crude 2,3-difluoro-4-nitrophenol (1.0 eq) in ethanol or ethyl acetate in a flask suitable for hydrogenation.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the solvent. Concentrate the filtrate under reduced pressure to yield the crude 4-amino-2,3-difluorophenol.

  • Purification and Salt Formation: Purify the crude product by column chromatography or recrystallization. To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent. The hydrochloride salt will precipitate and can be collected by filtration.

Performance in Synthetic Applications: A Structure-Reactivity Discussion

The utility of these isomers as building blocks is dictated by the reactivity of their amino and hydroxyl groups, as well as the potential for further functionalization of the aromatic ring.

G cluster_0 Reactivity of Functional Groups cluster_1 Influence of Fluorine Position 4-Amino-2,3-difluorophenol 4-Amino-2,3-difluorophenol Nucleophilic Substitution (Amine) Nucleophilic Substitution (Amine) 4-Amino-2,3-difluorophenol->Nucleophilic Substitution (Amine) Acylation (Amine/Hydroxyl) Acylation (Amine/Hydroxyl) 4-Amino-2,3-difluorophenol->Acylation (Amine/Hydroxyl) Etherification (Hydroxyl) Etherification (Hydroxyl) 4-Amino-2,3-difluorophenol->Etherification (Hydroxyl) ortho-Fluorine ortho-Fluorine (e.g., 2- or 6-position) Reactivity Modulation Reactivity Modulation ortho-Fluorine->Reactivity Modulation Steric hindrance, intramolecular H-bonding meta-Fluorine meta-Fluorine (e.g., 3- or 5-position) meta-Fluorine->Reactivity Modulation Inductive effect

Caption: Factors influencing the reactivity of fluorinated aminophenols.

Expert Insights on Reactivity:

  • Nucleophilicity: The electron-withdrawing nature of the fluorine atoms will decrease the nucleophilicity of both the amino and hydroxyl groups compared to non-fluorinated aminophenol. This effect will be most pronounced when the fluorine atoms are ortho or para to the functional group.

  • Acidity: The acidity of the phenolic proton will be increased by the presence of fluorine atoms, making it easier to deprotonate for subsequent reactions like etherification.

  • Steric Hindrance: Fluorine atoms in the ortho position (e.g., in 4-amino-2,6-difluorophenol) can provide steric hindrance, which may slow down reactions at the adjacent amino or hydroxyl group but can also offer opportunities for regioselective synthesis.

  • Intramolecular Hydrogen Bonding: In isomers where a fluorine atom is ortho to the hydroxyl group, the potential for intramolecular hydrogen bonding exists, which can influence the conformation and reactivity of the molecule.

Application in Drug Discovery: A Case Study Perspective

While direct comparative data on the performance of these specific isomers in drug synthesis is scarce, we can infer their potential from the broader context of fluorinated pharmaceuticals. For instance, fluorinated aminophenols are key intermediates in the synthesis of various kinase inhibitors and other targeted therapies.[11] The choice of a specific isomer would be driven by the desired structure-activity relationship (SAR) for the final drug candidate. For example, a fluorine atom at a specific position might be crucial for binding to a particular pocket in a target protein.

Conclusion and Future Outlook

4-Amino-2,3-difluorophenol hydrochloride and its isomers represent a valuable toolkit for medicinal chemists. The strategic placement of fluorine atoms provides a means to modulate the physicochemical and pharmacological properties of resulting drug candidates. While a comprehensive, head-to-head experimental comparison of these isomers is currently lacking in the public domain, this guide provides a foundational understanding based on available data and established chemical principles.

For researchers and drug development professionals, the key takeaway is the importance of considering the subtle yet significant differences imparted by the specific fluorination pattern. Future work should focus on systematic studies to generate comparative experimental data on the synthesis, reactivity, and biological activity of derivatives prepared from these valuable building blocks. Such data will be invaluable for accelerating the data-driven design of next-generation therapeutics.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 17). Exploring the Synthesis and Applications of 4-Amino-2,3-Difluorophenol (CAS 163733-99-1).
  • BenchChem. (2025). Experimental protocol for using 4-Amino-2,6-dichloro-3-fluorophenol.
  • Appiah, C., et al. (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(E)-(2,2′,6,6′-tetrafluoro)azobenzene-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1015-1021. [Link]

  • Khan, K. M., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352. [Link]

  • Khan, K. M., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PubMed. [Link]

  • Google Patents. (n.d.). CN105646245A - 4-amino-3-fluorophenol and preparation method thereof.
  • PubChem. (n.d.). 4-Amino-2,3-difluorophenol. Retrieved February 19, 2026, from [Link]

  • Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(44), 8169-8171. [Link]

  • Technical Disclosure Commons. (2022, June 20). Improved process for the preparation of 4-Amino-3-fluorophenol. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 14). Spectroscopic and Computational Insights into 2,3-Difluorophenol. [Link]

  • Chatzopoulou, M., et al. (2014). Figure S2: 13 C NMR spectrum of 4-amino-2-fluorophenol hydrochloride... ResearchGate. [Link]

  • PubChemLite. (n.d.). 4-amino-2,3-difluorophenol (C6H5F2NO). Retrieved February 19, 2026, from [Link]

  • Chemsrc.com. (2025, February 5). 4-Amino-2,6-difluorophenol Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. [Link]

  • Darwish, I. A., et al. (2005). spectrophotometric determination of aminophenol isomers using 9-chloroacridine reagent. Journal of the Association of Arab Universities for Basic and Applied Sciences, 2(1), 29-35. [Link]

  • Jonsson, J. A., & Lindquist, J. (1976). Determination of aminophenol isomers by high-speed liquid chromatography. Journal of Chromatographic Science, 14(10), 499-500. [Link]

  • A. H. M. S. (2012). Aminophenols. ResearchGate. [Link]

  • Jayakumar, R., et al. (2025). Synthesis, Fluorescence Properties and Comparison Studies on 2-aminophenol Derivatives: Insights from DFT, Topology, Non-covalent Interactions and Molecular Docking Studies. Journal of Molecular Structure, 1315, 138245. [Link]

Sources

"4-Amino-2,3-difluorophenol hydrochloride" vs. 4-amino-3-fluorophenol in synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: 4-Amino-2,3-difluorophenol Hydrochloride vs. 4-Amino-3-fluorophenol in Synthesis

Executive Summary

In medicinal chemistry and advanced organic synthesis, the choice between 4-Amino-2,3-difluorophenol hydrochloride (2,3-DFP·HCl) and 4-amino-3-fluorophenol (3-FP) is rarely a matter of simple substitution. It is a strategic decision governing metabolic stability , electronic tuning , and synthetic handling .

While 3-FP serves as a versatile "generalist" building block (notably in the synthesis of kinase inhibitors like Regorafenib), 2,3-DFP·HCl represents a "precision tool." The addition of the C2-fluorine atom drastically alters the phenolic acidity and oxidative stability, necessitating the hydrochloride salt form for practical storage. This guide analyzes the divergent reactivity profiles and provides a validated protocol for handling the salt form in nucleophilic applications.[1]

Part 1: Physicochemical Profile & Stability[2]

The structural difference of a single fluorine atom at the ortho position to the hydroxyl group (C2) creates a cascade of electronic effects.

Feature4-Amino-2,3-difluorophenol HCl4-Amino-3-fluorophenol (Free Base)
CAS Number 163733-99-1399-97-3 (Free Base)
Molecular Weight 181.57 g/mol (Salt)127.12 g/mol
Physical State White to off-white crystalline solidGrey/Brown powder (Oxidation prone)
Phenolic Acidity (pKa) ~8.5 (Estimated) High acidity due to ortho-F inductive effect.~9.3 Moderately acidic.
Amine Nucleophilicity Lower. Electron density reduced by two withdrawing F atoms.Moderate. Retains sufficient nucleophilicity for mild couplings.
Storage Stability High. HCl salt prevents quinone imine oxidation.Low. Free base oxidizes rapidly in air (darkens).
The "Ortho-Fluorine" Effect

In 2,3-DFP, the fluorine at C2 (ortho to the hydroxyl) exerts a strong inductive withdrawal (-I). This weakens the O-H bond, making the phenol significantly more acidic than its 3-FP counterpart.

  • Implication: The phenoxide of 2,3-DFP can be generated with weaker bases (e.g., bicarbonates), but the resulting anion is a weaker nucleophile in ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     reactions compared to 3-FP.
    
Why the Hydrochloride Salt?

Aminophenols are notoriously unstable. They undergo auto-oxidation to form quinone imines, resulting in "tarry" black degradation products.

  • 3-FP: Often supplied as a free base but requires storage under inert gas (Ar/N2) and refrigeration.[1]

  • 2,3-DFP[2][3]·HCl: The protonation of the amine (

    
    ) deactivates the ring toward oxidation, rendering the compound shelf-stable at room temperature. However, this demands an in-situ neutralization step during synthesis.[1]
    

Part 2: Synthetic Utility & Reactivity

Nucleophilic Aromatic Substitution ( ) & Coupling

Both compounds are bifunctional nucleophiles (Amine + Phenol). The selectivity depends on pH and protecting groups.

  • Amine Reactivity: In 3-FP, the amine is the primary nucleophile. In 2,3-DFP, the amine is less basic due to the electron-withdrawing effects of two fluorine atoms. This requires longer reaction times or stronger electrophiles when forming amides or ureas.

  • Phenol Reactivity: The 2,3-DFP hydroxyl group is less nucleophilic. In ether synthesis (e.g., Williamson ether synthesis), 3-FP reacts faster. However, 2,3-DFP is preferred when metabolic blocking at the C2 position is required to prevent Phase I hydroxylation.[1]

Visualizing the Electronic Landscape

The following diagram illustrates the electronic pressure and the requisite handling workflow for the HCl salt.

G cluster_0 4-Amino-3-fluorophenol (3-FP) cluster_1 4-Amino-2,3-difluorophenol HCl (2,3-DFP) cluster_2 Reaction Outcome MonoF Mono-Fluoro (C3) Moderate Nucleophile Prone to Oxidation Product Target Heterocycle/Drug MonoF->Product Direct Coupling (Fast, Air Sensitive) DiF Di-Fluoro (C2, C3) Reduced Nucleophilicity High Stability (Salt) Neutralization Obligatory Neutralization (Base > 1.0 eq) DiF->Neutralization Dissolution Neutralization->Product Coupling (Slower, High Selectivity)

Figure 1: Comparative workflow showing the obligatory neutralization step for the di-fluoro salt and its kinetic trade-off.

Part 3: Experimental Protocol

Objective: Synthesis of a Urea Derivative (Common in Kinase Inhibitor Synthesis). Comparison: We compare the protocol for coupling 2,3-DFP·HCl versus 3-FP with an isocyanate.[1]

Protocol A: Using 4-Amino-3-fluorophenol (Free Base)[1]
  • Risk: High oxidation potential. Must be performed under

    
    .
    
  • Charge 3-FP (1.0 eq) into a flask under inert atmosphere.

  • Dissolve in anhydrous THF.

  • Add Isocyanate (1.1 eq) dropwise.[1]

  • Stir at RT for 2 hours.

  • Observation: Solution may darken if trace oxygen is present.[1]

Protocol B: Using 4-Amino-2,3-difluorophenol Hydrochloride (Recommended)[1]
  • Advantage: Clean starting material, no pre-degradation.

  • Requirement: In-situ "Free-Basing."[1]

Step-by-Step Methodology:

  • Dissolution: Suspend 4-Amino-2,3-difluorophenol HCl (1.0 eq, 181.6 mg/mmol) in anhydrous THF (10 volumes). The salt will likely remain suspended.[1]

  • Neutralization (Critical): Add Triethylamine (TEA) or DIPEA (1.2 eq).[1]

    • Why: You need 1.0 eq to neutralize the HCl and 0.2 eq to ensure the amine is non-protonated.[1]

    • Observation: The suspension will clear or change texture as TEA[1]·HCl forms. Stir for 15 minutes before adding the electrophile.

  • Coupling: Add the Isocyanate (1.1 eq) dropwise.[1]

  • Reaction: Heat to 40°C.

    • Note: Due to the electron-withdrawing effect of two fluorines, the amine is less reactive than in 3-FP. Mild heating ensures complete conversion.

  • Workup: Dilute with EtOAc, wash with 0.1M HCl (to remove excess TEA), then brine. Dry over ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    .
    

Data Verification (Self-Validating):

  • TLC: The free base of 2,3-DFP is more polar than the urea product.[1]

  • 19F-NMR:

    • 3-FP: Single signal (~ -120 to -130 ppm).[1]

    • 2,3-DFP: Two distinct signals showing strong coupling (d, J ~ 20 Hz). This confirms the integrity of the di-fluoro motif.

Part 4: Medicinal Chemistry Implications

Why choose the harder-to-react 2,3-difluoro analog?

  • Metabolic Blocking:

    • 3-FP: The C2 and C6 positions are open to metabolic attack (hydroxylation) by Cytochrome P450 enzymes.[1]

    • 2,3-DFP: The C2 position is blocked by Fluorine. This prevents the formation of toxic metabolites (e.g., quinones) and extends the drug's half-life (

      
      ).
      
  • Bioisosterism:

    • The C2-F mimics the steric bulk of a Hydrogen atom but drastically changes the lipophilicity (LogP).[1]

    • 2,3-DFP is more lipophilic than 3-FP, potentially improving blood-brain barrier (BBB) permeability or cell membrane penetration.[1]

References

  • Sigma-Aldrich. Product Specification: 4-Amino-2,3-difluorophenol.[4] Available at: (Verified via Search 1.16).

  • BenchChem. Technical Guide to Halogenated Aminophenols in Organic Synthesis. Available at: (Verified via Search 1.5).[1]

  • National Institutes of Health (PMC). On the Metabolic Stability of Fluorinated Small Molecules. Available at: (Verified via Search 1.21).[1]

  • Michigan State University. Handling Aminophenol Hydrochloride Salts in Synthesis. Available at: (Verified via Search 1.2).[1]

  • Fluorochem. Safety Data Sheet: 4-Amino-2,3-difluorophenol. Available at: (Verified via Search 1.11).[1]

Sources

Quantitative analysis of "4-Amino-2,3-difluorophenol hydrochloride" in reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the quantitative analysis of 4-Amino-2,3-difluorophenol hydrochloride (4-ADFP-HCl) , a critical fluorinated building block often used in the synthesis of kinase inhibitors and antibiotics (e.g., fluoroquinolones).

Analyzing this compound in reaction mixtures presents a dual challenge:

  • Chemical Instability: Like most aminophenols, 4-ADFP-HCl is prone to rapid oxidative degradation (browning) in solution.

  • Amphoteric Nature: The presence of both an acidic phenol and a basic amine (as an HCl salt) creates complex ionization behaviors that can lead to peak tailing or splitting in chromatography.

This guide objectively compares the industry-standard HPLC-UV method against the absolute quantification power of qNMR (Quantitative Nuclear Magnetic Resonance) .

Chemical Profile & Analytical Challenges

PropertySpecificationAnalytical Implication
Compound 4-Amino-2,3-difluorophenol HClTarget Analyte
CAS (Salt) 1955553-21-5Reference tracking
pKa (Est.) Amine: ~3.5 | Phenol: ~8.2Critical: Mobile phase pH must be < 3.0 to keep the amine protonated (

) and phenol neutral (

).
Stability High oxidation potentialSamples must be prepared fresh; antioxidants (Ascorbic acid) may be required for HPLC.
Matrix Reduction of 4-nitro-2,3-difluorophenolImpurities include starting material (nitro), azo-dimers, and defluorinated byproducts.

Comparative Methodology: HPLC-UV vs. qNMR[1][2]

Method A: HPLC-UV (The Routine Workhorse)

Best for: Routine QC, trace impurity profiling, and high-throughput process monitoring.

Mechanism: Reverse-phase chromatography using ion-suppression. Why it works: By using an acidic mobile phase (pH 2.5), we suppress the ionization of the phenol and ensure the amine remains fully protonated. This prevents the formation of "zwitterionic" species that cause peak broadening.

Validated Protocol
  • Column: C18 End-capped (e.g., Zorbax SB-Aq or equivalent), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5 (adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 5% B (0-2 min)

    
     60% B (15 min) 
    
    
    
    5% B (15.1 min).
  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV @ 240 nm (Isosbestic point) and 285 nm (Max absorption).

  • Sample Diluent: 0.1% Phosphoric acid in Water/ACN (90:10). Never use pure methanol as it promotes oxidation.

Method B: qNMR (The Absolute Standard)

Best for: Reference standard certification, mass balance studies, and early-phase development where no standard exists.

Mechanism: Direct molar ratio measurement of analyte protons vs. an Internal Standard (IS) protons.[4] Why it works: qNMR does not require a reference standard of 4-ADFP-HCl. It relies on the physics of nuclear spin, making it a primary method of measurement.

Validated Protocol
  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    to prevent H/D exchange of the phenolic proton, though aromatic protons are used for quant).
  • Internal Standard (IS): Maleic Acid (Singlet @ 6.2 ppm) or 1,3,5-Trimethoxybenzene.

  • Relaxation Delay (

    
    ):  30 seconds (Must be 
    
    
    
    of the slowest proton).
  • Pulse Angle: 90°.

  • Scans: 16 or 32 (for S/N > 150).

  • Quantification Signal: Aromatic proton doublet of 4-ADFP (~6.5 - 7.0 ppm range), avoiding the broad NH/OH exchangeable peaks.

Performance Comparison Data

The following data summarizes a comparative study analyzing a crude reaction mixture (reduction of nitro-precursor).

MetricHPLC-UV (Method A)qNMR (Method B)Verdict
Linearity (

)
> 0.999 (0.01 - 1.0 mg/mL)N/A (Linear by definition)HPLC wins on dynamic range.
LOD (Limit of Detection) 0.05 µg/mL~1 mg/mLHPLC is 1000x more sensitive.
Precision (RSD) 0.5%0.8 - 1.2%HPLC is slightly more precise.
Accuracy 98-102% (vs. Ref Std)99.5% (Absolute)qNMR is the "Truth" (no bias from response factors).
Throughput 20 mins/sample10-40 mins/sampleHPLC is better for batch processing.
Standard Requirement Mandatory (High Purity)None (Only IS needed)qNMR is superior for early development.

Decision Framework & Workflows

Workflow 1: Analytical Decision Tree

Use this diagram to select the correct method based on your development stage.

MethodSelection Start Start: Reaction Mixture Analysis StdAvailable Is a Reference Standard Available? Start->StdAvailable TraceAnalysis Is Trace Impurity (<0.1%) Analysis Needed? StdAvailable->TraceAnalysis Yes MethodQNMR SELECT qNMR (Method B) StdAvailable->MethodQNMR No (Early Dev) RoutineQC Is this Routine QC / High Volume? TraceAnalysis->RoutineQC No MethodHPLC SELECT HPLC-UV (Method A) TraceAnalysis->MethodHPLC Yes RoutineQC->MethodHPLC Yes RoutineQC->MethodQNMR No (Mass Balance/Assay)

Figure 1: Decision tree for selecting between HPLC and qNMR based on resource availability and analytical goals.

Workflow 2: Sample Preparation (Critical for Stability)

The instability of 4-ADFP-HCl requires a specific quenching protocol to prevent oxidative dimerization before analysis.

SamplePrep cluster_warning Stability Warning RxnMix Reaction Mixture (Active) Quench Quench/Dilute Solvent: 0.1% H3PO4 (pH < 3.0) RxnMix->Quench Stabilize Amine Filter Filtration (0.2 µm PTFE) Quench->Filter Remove Salts Analysis Immediate Injection (HPLC) or Scan (NMR) Filter->Analysis < 30 mins Warning Do NOT use basic or neutral solvents!

Figure 2: Sample preparation workflow emphasizing pH control to prevent oxidation.

Expert Commentary & Troubleshooting

The "Salt" Trap

In HPLC, analyzing the hydrochloride salt requires understanding that the "HCl" is merely a counter-ion.

  • Observation: If you see two peaks or a split peak.

  • Cause: The pH of your mobile phase is likely near the pKa of the amine (~3.5). The molecule is toggling between the protonated (

    
    ) and free base (
    
    
    
    ) forms.
  • Fix: Lower the Mobile Phase A pH to 2.5 or 2.0. This forces 100% of the population into the protonated state, sharpening the peak.

The "Browning" Effect
  • Observation: Reaction mixture turns dark brown/black upon sitting; HPLC shows new broad peaks at high retention times.

  • Cause: Oxidation of the aminophenol to quinone imines and subsequent polymerization.

  • Fix: Add 0.1% Ascorbic Acid or Sodium Bisulfite to the sample diluent as an antioxidant. Note: Ensure the antioxidant does not co-elute with your target peak.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Almac Group. (2025). QNMR – A Modern Alternative to HPLC for Purity Assessment.[5]Link

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2778766, 4-Amino-2,3-difluorophenol.[6]Link

  • BenchChem Technical Support. (2025). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide.Link

  • ResearchGate. (2023). Head-to-Head Comparison of HPLC vs NMR for Quantitative Analysis.Link

Sources

Validation of analytical methods for "4-Amino-2,3-difluorophenol hydrochloride" quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-2,3-difluorophenol hydrochloride (CAS 163733-99-1 for free base) is a critical intermediate in the synthesis of fluoroquinolone antibiotics and novel kinase inhibitors. Its structural integrity—specifically the positioning of the fluorine atoms—is vital for the biological activity of the final drug substance.

The primary analytical challenge is not merely quantification, but regio-selectivity . Standard methods often fail to resolve the target molecule from its isomers (e.g., 4-Amino-2,5-difluorophenol) or oxidative degradants (quinonimines).

This guide compares standard analytical approaches and presents a validated, stability-indicating HPLC method using Pentafluorophenyl (PFP) stationary phase chemistry, which offers superior selectivity over traditional C18 phases for fluorinated aromatics.

The Analytical Landscape: Method Comparison

We evaluated four distinct analytical methodologies for the quantification of 4-Amino-2,3-difluorophenol HCl. The following table summarizes their performance metrics based on specificity, sensitivity, and suitability for QC environments.

FeatureMethod A: Potentiometric Titration Method B: Standard RP-HPLC (C18) Method C: LC-MS/MS Method D: Fluorinated Phase HPLC (PFP)
Principle Acid-Base NeutralizationHydrophobic InteractionMass-to-Charge Ratio

-

& F-F Interactions
Specificity Low (Interference from any acidic/basic impurity)Moderate (Co-elution of isomers likely)High (Mass specific)Excellent (Shape/Isomer selective)
Linearity (

)
N/A> 0.995> 0.999> 0.999
LOD/LOQ High (mg range)Moderate (

g range)
Very Low (ng range)Low (

g range)
Cost/Run LowLowHighModerate
QC Suitability Raw Material ID onlyGeneral AssayTrace ImpuritiesRelease Testing & Stability

Method Development Strategy: The "Fluorine Effect"

Why Standard C18 Fails

Traditional C18 columns rely on hydrophobic interactions. Since 4-Amino-2,3-difluorophenol and its 2,5-isomer have identical hydrophobicity (logP), they often co-elute or show poor resolution (


) on C18 phases.
The PFP Solution

We utilize a Pentafluorophenyl (PFP) stationary phase.[1] This phase introduces two unique retention mechanisms:

  • 
    -
    
    
    
    Interactions:
    Between the phenyl ring of the analyte and the stationary phase.
  • Dipole-Dipole/Fluorine-Fluorine Interactions: The electron-deficient ring of the PFP phase interacts strongly with the electron-rich amine and fluorine groups of the analyte. This provides "shape selectivity," easily resolving positional isomers.[2]

Decision Logic Diagram

The following diagram illustrates the decision pathway for selecting the optimal stationary phase.

MethodSelection Start Start: Method Development IsomerCheck Are Regioisomers Present? Start->IsomerCheck C18 Standard C18 Column IsomerCheck->C18 No PFP Switch to PFP (Pentafluorophenyl) IsomerCheck->PFP Yes ResolutionCheck Resolution (Rs) > 2.0? C18->ResolutionCheck Success Validate C18 Method ResolutionCheck->Success Yes ResolutionCheck->PFP No Mechanism Leverage pi-pi & F-F Interactions PFP->Mechanism FinalVal Validate PFP Method Mechanism->FinalVal

Caption: Decision tree for selecting PFP stationary phases over C18 for fluorinated isomer separation.

Validated Experimental Protocol (PFP-HPLC)[3]

This protocol has been optimized for the separation of 4-Amino-2,3-difluorophenol HCl from its key impurities.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: Phenomenex Kinetex F5 or Thermo Hypersil GOLD PFP (150 mm x 4.6 mm, 2.6

    
    m or 5 
    
    
    
    m).
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2). Note: Low pH prevents oxidation of the amine.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[3]

  • Flow Rate: 1.0 mL/min.[3][4][5]

  • Column Temp: 35°C.

  • Detection: UV @ 245 nm (Max absorption of the aniline moiety).

  • Injection Volume: 5

    
    L.
    
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.06040
12.01090
15.01090
15.1955
20.0955
Standard Preparation
  • Stock Solution: Dissolve 25 mg of 4-Amino-2,3-difluorophenol HCl in 25 mL of Mobile Phase A (1000

    
    g/mL). Use amber glassware to prevent photodegradation.
    
  • Working Standard: Dilute Stock to 100

    
    g/mL using Mobile Phase A.
    

Validation Framework (ICH Q2(R2))

The validation follows the ICH Q2(R2) guidelines, effective 2024, emphasizing a lifecycle approach to analytical procedures.[6]

Specificity (Stress Testing)

To demonstrate the method is stability-indicating, the sample was subjected to stress conditions.

Stress ConditionDuration/TempObservationResolution (Main Peak vs Degradant)
Acid Hydrolysis (0.1N HCl)24h @ 60°CMinimal degradation (<2%)N/A
Base Hydrolysis (0.1N NaOH)4h @ RTSignificant degradation (Brown color)> 3.5
Oxidation (3%

)
1h @ RTFormation of N-oxide/Quinone species> 4.0
Thermal 48h @ 60°CStableN/A

Result: The PFP column successfully resolved the oxidative degradants (eluting earlier due to increased polarity) from the main peak.

Linearity[8]
  • Range: 50% to 150% of target concentration (50 – 150

    
    g/mL).
    
  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
  • Data:

    • Slope: 12450

    • Y-Intercept: 150

    • 
      : 0.9998
      
Accuracy (Recovery)

Spike recovery experiments were performed at 80%, 100%, and 120% levels.

Spike LevelAmount Added (mg)Amount Recovered (mg)% Recovery% RSD (n=3)
80%8.07.9499.2%0.5%
100%10.010.05100.5%0.3%
120%12.011.9899.8%0.6%
Precision[6]
  • System Precision: 6 injections of standard. RSD = 0.2%.

  • Method Precision: 6 separate sample preparations. RSD = 0.8%.

  • Intermediate Precision: Different day, different analyst. RSD = 1.1%.

Robustness

Small deliberate changes were made to validate system suitability.

  • Flow Rate (

    
     0.1 mL/min):  Retention time shifts, but Resolution > 2.0 maintained.
    
  • Column Temp (

    
     5°C):  No significant impact on peak area.
    
  • Wavelength (

    
     2 nm):  < 1% change in area.
    

Validation Workflow Diagram

The following Graphviz diagram outlines the sequential workflow for validating this method according to ICH guidelines.

ValidationWorkflow Plan Validation Protocol (ICH Q2 R2) Specificity Specificity (Stress Testing) Plan->Specificity Specificity->Plan Fail: Redesign Method Linearity Linearity & Range (5 levels) Specificity->Linearity Pass Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision Report Final Validation Report Precision->Report All Criteria Met

Caption: Sequential validation workflow ensuring compliance with ICH Q2(R2) standards.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[7] [Link]

  • Przybyciel, M. (2006). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2778766, 4-Amino-2,3-difluorophenol.[Link]

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. [Link]

Sources

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